3,4-Dihydroxy-2-methoxyxanthone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-2-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMBJBJZWDNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 3,4-Dihydroxy-2-methoxyxanthone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing, detailed isolation protocols, and biological activities of the xanthone (B1684191) derivative, 3,4-dihydroxy-2-methoxyxanthone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound is a naturally occurring phenolic compound that has been successfully isolated from plant species of the Hypericum genus, which is well-known for its rich diversity of bioactive secondary metabolites, including a wide array of xanthones. The primary documented natural sources for this specific compound are:
-
Hypericum oblongifolium : This species, particularly its roots, has been identified as a source of this compound. Phytochemical investigations of this plant have led to the isolation of a variety of xanthones, including the target compound of this guide.
-
Hypericum beanii : The aerial parts of this plant have also been confirmed as a natural source of this compound. Studies on this species have highlighted the anti-inflammatory potential of its xanthone constituents.
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocols are based on methodologies reported for the isolation of xanthones from Hypericum species.
General Extraction and Fractionation from Hypericum oblongifolium (Twigs)
This protocol describes a general method for the extraction and initial fractionation of xanthone-containing extracts from Hypericum oblongifolium, which can be adapted for the specific isolation of this compound from the roots.
Experimental Protocol:
-
Plant Material Collection and Preparation: The plant material (e.g., roots of H. oblongifolium) is collected, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (e.g., 3 x 25 L) at room temperature. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol. This fractionation separates compounds based on their polarity. The xanthones, including this compound, are typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, being rich in xanthones, is then subjected to a series of chromatographic techniques to isolate the pure compound.
Experimental Protocol:
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 230–400 mesh). The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as chloroform (B151607) or ethyl acetate. For instance, a gradient of n-hexane:chloroform (from 20:1 to 1:1) can be employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Flash Silica Gel Column Chromatography: Fractions from the initial column that show the presence of the target compound (as indicated by TLC analysis against a standard, if available) are combined and subjected to further purification using flash column chromatography. A different solvent system, such as chloroform:methanol (e.g., 99:1 to 90:10), can be used to achieve finer separation.
-
Final Purification: The fractions containing the substantially pure this compound may be subjected to a final purification step, such as preparative TLC or crystallization, to yield the compound in high purity.
Quantitative Data
While specific yield percentages for the isolation of this compound from the original plant material are not extensively detailed in the available literature, the following provides a general context for the quantities of related xanthones isolated from Hypericum oblongifolium twigs in a representative study. These values can serve as an approximate benchmark for expected yields in similar phytochemical investigations.
| Compound Isolated from H. oblongifolium Twigs | Amount Isolated (mg) |
| 4-hydroxy-2,3-dimethoxyxanthone | 9 |
| 3,4,5-trihydroxyxanthone | 16 |
| 1,3-dihydroxy-5-methoxyxanthone | 8 |
Table 1: Amounts of various xanthones isolated from the twigs of Hypericum oblongifolium, providing a reference for typical isolation yields.[1]
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory mediators and signaling pathways.
Anti-Inflammatory Effects
In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound exhibited potent anti-inflammatory activity.[2][3] This activity is characterized by the inhibition of several key pro-inflammatory molecules:
-
Nitric Oxide (NO): The compound significantly suppresses the production of NO, a key mediator of inflammation.
-
Pro-inflammatory Cytokines: It reduces the mRNA expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also markedly inhibited.[2][3]
Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of critical signaling pathways that regulate the expression of pro-inflammatory genes. The suppression of iNOS, COX-2, and pro-inflammatory cytokines suggests a potential regulatory role on upstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow Visualization
The overall process from plant material to the isolation of the pure compound can be visualized as a structured workflow.
Caption: General workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF- α, IL-1 β, IL-6, and COX-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydroxy-2-methoxyxanthone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-dihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of xanthones. It includes a summary of its physicochemical properties, spectroscopic data, and known biological activities. Detailed experimental protocols for its synthesis and for evaluating its biological effects are also presented to facilitate further research and development.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound, a specific member of this family, has been isolated from various plant species, including Kielmeyera variabilis and Hypericum oblongifolium.[1][2][] This guide aims to consolidate the current knowledge on its chemical structure and properties to support its exploration as a potential therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tricyclic xanthen-9-one core with two hydroxyl groups at positions 3 and 4, and a methoxy (B1213986) group at position 2.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, many properties are predicted due to a lack of comprehensive experimental studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,4-dihydroxy-2-methoxyxanthen-9-one | - |
| CAS Number | 6702-55-2 | [1][4][5] |
| Molecular Formula | C₁₄H₁₀O₅ | [5] |
| Molecular Weight | 258.23 g/mol | [5] |
| Appearance | Yellow powder | [] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques. The expected characteristic signals are summarized below.
2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C9) | ~180-185 |
| Aromatic C-O | ~140-160 |
| Aromatic C-H & C-C | ~100-135 |
| -OCH₃ | ~55-60 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, -OCH₃) | 2850-2960 |
| C=O stretch (ketone) | 1640-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ether and phenol) | 1000-1300 |
2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is expected to exhibit absorption maxima characteristic of the xanthone chromophore. These absorptions are typically found in the ranges of 230-260 nm and 300-380 nm.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the molecular formula.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]+• | ~258.05 |
| [M+H]+ | ~259.06 |
| [M-H]- | ~257.04 |
Synthesis
The synthesis of this compound can be achieved through several synthetic routes, commonly involving the formation of a benzophenone (B1666685) intermediate followed by cyclization. A general workflow for a plausible synthetic approach is outlined below.
Experimental Protocol: Synthesis via Benzophenone Intermediate
This protocol is a generalized procedure based on common methods for xanthone synthesis.
-
Step 1: Formation of the Benzophenone Intermediate.
-
A suitably substituted salicylic acid derivative (e.g., 2-hydroxy-3-methoxybenzoic acid) and a substituted phenol (B47542) (e.g., hydroquinone) are reacted in the presence of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and a condensing agent (e.g., phosphorus oxychloride).
-
The reaction mixture is heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is worked up by pouring it into ice-water and extracting the product with an organic solvent.
-
The crude benzophenone intermediate is purified by column chromatography.
-
-
Step 2: Cyclization to the Xanthone Core.
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The purified benzophenone is heated in the presence of a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and potassium acetate, or by using a strong acid like sulfuric acid.
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The cyclization reaction leads to the formation of the xanthone ring system.
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The reaction mixture is cooled and poured into water to precipitate the crude xanthone.
-
-
Step 3: Deprotection (if applicable).
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If any of the hydroxyl groups were protected during the synthesis (e.g., as methoxy or benzyloxy ethers), they are deprotected in this final step. This can be achieved using reagents like BBr₃ for demethylation or catalytic hydrogenation for debenzylation.
-
The final product, this compound, is purified by recrystallization or column chromatography.
-
Biological Activities
Preliminary studies have indicated that this compound possesses biological activities of therapeutic interest.
Antimicrobial Activity
The compound has shown moderate to low activity against tested strains of Methicillin-resistant Staphylococcus aureus (MRSA).
4.1.1. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
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Preparation of Inoculum: A suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard.
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Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Hepatoprotective Activity
Studies have suggested that this compound exhibits hepatoprotective effects against toxin-induced liver injury.
4.2.1. Experimental Protocol: In Vitro Hepatoprotective Assay
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Cell Culture: A human liver cell line (e.g., HepG2) is cultured in a suitable medium.
-
Induction of Hepatotoxicity: The cells are treated with a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen, to induce cell damage.
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Treatment: The cells are co-treated with various concentrations of this compound.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.
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Biochemical Analysis: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are measured to quantify the extent of liver cell damage and the protective effect of the compound.
Signaling Pathways
The exact molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known activities of other xanthones, several signaling pathways can be postulated to be involved. For instance, its anti-inflammatory and hepatoprotective effects may be mediated through the modulation of pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB signaling pathways.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized its known chemical properties, structure, and biological activities. The provided experimental protocols for synthesis and bioactivity evaluation are intended to serve as a foundation for further research. Future studies should focus on a more detailed characterization of its physicochemical properties, elucidation of its complete spectroscopic data, and in-depth investigation of its mechanisms of action to fully realize its therapeutic potential.
References
Spectroscopic Profile of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide
For Immediate Release
Shanghai, China – December 6, 2025 – A comprehensive technical guide detailing the spectroscopic data of 3,4-dihydroxy-2-methoxyxanthone, a natural xanthone (B1684191) with significant anti-inflammatory properties, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
This compound (CAS No. 6702-55-2) is a naturally occurring compound that has been isolated from plant species such as Kielmeyera variabilis and Hypericum oblongifolium. Notably, its isolation from Hypericum beanii has led to the identification of its potent anti-inflammatory effects, making it a compound of interest for further pharmacological investigation. This guide serves as a crucial resource for the unambiguous identification and characterization of this promising molecule.
Spectroscopic Data Summary
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.89 | s | - | 1H | 4-OH |
| 7.78 | dd | 8.0, 1.6 | 1H | H-8 |
| 7.65 | ddd | 8.4, 7.2, 1.6 | 1H | H-6 |
| 7.38 | dd | 8.4, 1.2 | 1H | H-5 |
| 7.30 | ddd | 8.0, 7.2, 1.2 | 1H | H-7 |
| 6.35 | s | - | 1H | H-1 |
| 6.12 | s (br) | - | 1H | 3-OH |
| 4.02 | s | - | 3H | 2-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 181.2 | C-9 |
| 162.5 | C-4a |
| 157.1 | C-4 |
| 156.0 | C-10a |
| 135.2 | C-3 |
| 134.8 | C-6 |
| 126.6 | C-8 |
| 124.0 | C-7 |
| 118.0 | C-5 |
| 115.8 | C-8a |
| 108.5 | C-2 |
| 103.8 | C-9a |
| 93.8 | C-1 |
| 61.3 | 2-OCH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretching (phenolic) |
| 1655 | C=O stretching (γ-pyrone) |
| 1610, 1580, 1480 | C=C stretching (aromatic) |
| 1280 | C-O-C stretching (ether) |
| 1100 | C-O stretching (phenol) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 258.0528 | 100 | [M]⁺ (Calculated for C₁₄H₁₀O₅: 258.0528) |
| 243 | - | [M-CH₃]⁺ |
| 230 | - | [M-CO]⁺ |
| 215 | - | [M-CO-CH₃]⁺ |
Experimental Protocols
The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was analyzed as a KBr (potassium bromide) pellet. The spectral data was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was processed using MassLynx software.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound is depicted in the following diagram.
An In-Depth Technical Guide on the Biological Activity of 3,4-Dihydroxy-2-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has been isolated from plant sources, notably from the branches of Kielmeyera variabilis. Xanthones, a class of polyphenolic compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Quantitative Data on Biological Activity
The primary reported biological activity of this compound is its antibacterial effect, specifically against Methicillin-Resistant Staphylococcus aureus (MRSA). A study by Coqueiro et al. (2016) documented the isolation of this compound and reported its activity. While the study highlighted another compound as being more potent, it established that this compound possesses a moderate to low level of activity against the tested MRSA strains[1].
For comparative context, various other hydroxylated and methoxylated xanthone derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and vasorelaxant effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold is a critical determinant of the type and potency of its biological action.
Table 1: Summary of Reported Biological Activity for this compound
| Biological Activity | Target Organism/Cell Line | Reported Effect | Quantitative Data | Reference |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate to low activity | Specific MIC values not detailed in available literature. | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are based on standard microbiological and cell-based assay methodologies. The following protocols are representative of the techniques likely employed in the initial discovery and characterization of its antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test organism (e.g., MRSA) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow for Antibacterial Activity Screening
The following diagram illustrates a typical workflow for the screening and identification of antibacterial compounds from a natural source, leading to the characterization of a specific molecule like this compound.
Caption: General workflow for the isolation and antibacterial testing of this compound.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated by this compound have not been elucidated, the biological activities of structurally related xanthones and other polyphenolic compounds provide insights into potential mechanisms.
Antimicrobial Mechanism of Action
The antibacterial activity of xanthones is often attributed to their ability to disrupt bacterial cell membranes, inhibit key enzymes involved in bacterial metabolism and replication, or interfere with bacterial communication systems like quorum sensing. The presence of hydroxyl and methoxy groups can influence the lipophilicity and hydrogen-bonding capabilities of the molecule, which in turn affects its ability to interact with bacterial targets.
Potential Anti-inflammatory and Anticancer Signaling Pathways
Many dihydroxy- and methoxy-substituted flavonoids and xanthones have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. Although not yet demonstrated for this compound, it is plausible that it could interact with pathways such as:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of polyphenols. This would involve preventing the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and survival. Inhibition of specific kinases within this pathway (e.g., ERK, JNK, p38) is a known mechanism of action for some anticancer agents.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key target in cancer therapy.
The following diagram illustrates a hypothetical interaction of a bioactive xanthone with the NF-κB signaling pathway, a plausible mechanism that warrants investigation for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The available evidence indicates that this compound is a biologically active molecule with demonstrated antibacterial properties against MRSA. However, the current body of knowledge is limited, and further research is warranted to fully elucidate its therapeutic potential.
Future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the precise MIC and Minimum Bactericidal Concentration (MBC) values against a broader panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms underlying its antibacterial activity.
-
Broader Biological Screening: Evaluating its potential anticancer, anti-inflammatory, antiviral, and antioxidant activities through a comprehensive suite of in vitro and in vivo assays.
-
Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound to understand its effects at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features required for optimal biological activity.
This in-depth guide serves as a starting point for these future investigations, providing the necessary background and methodological framework to advance the scientific understanding of this promising natural product.
References
An In-Depth Technical Guide to 3,4-Dihydroxy-2-methoxyxanthone (CAS Number: 6702-55-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the xanthone class of compounds, which are characterized by a tricyclic xanthen-9-one core, this molecule has been identified in various plant species and is being investigated for its biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its physicochemical characteristics, synthesis, isolation, and known biological effects, particularly its anti-inflammatory properties.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While comprehensive experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature, the basic molecular details are well-established.
| Property | Value | Source |
| CAS Number | 6702-55-2 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| Common Name | This compound | [1] |
| Purity (Commercially Available) | Typically ≥ 95% | [1] |
Synthesis and Isolation
Synthetic Approaches
A known synthetic route to this compound involves the demethylation of a trimethoxylated precursor.
Experimental Protocol: Synthesis from 2,3,4-Trimethoxyxanthone
-
Starting Material: 2,3,4-Trimethoxyxanthone
-
Reagent: Concentrated Sulfuric Acid (H₂SO₄, D=1.84)
-
Reaction Conditions: The reaction is carried out at a temperature below 75°C.[1]
-
General Procedure: The trimethoxyxanthone is carefully treated with concentrated sulfuric acid. The reaction mixture is heated to the specified temperature and maintained for a period sufficient to effect demethylation. The progress of the reaction would typically be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring the mixture onto ice, followed by extraction of the product with a suitable organic solvent. The crude product is then purified, commonly by column chromatography, to yield this compound.
Note: This is a generalized protocol based on the available information. Specific reaction times, stoichiometry, and purification details would need to be optimized.
Natural Isolation
This compound has been identified as a natural product in several plant species, including Hypericum oblongifolium, Kielmeyera variabilis, and Hypericum beanii.[2][]
Experimental Protocol: General Isolation from Plant Material
Detailed protocols for the specific isolation of this compound with quantitative yields are not extensively documented. However, a general workflow for the isolation of xanthones from plant sources is as follows:
-
Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol.
-
Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound is further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its anti-inflammatory effect. Limited information also suggests potential antibacterial properties.
Anti-inflammatory Activity
Studies have shown that this compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Quantitative Data: Anti-inflammatory Activity
| Assay | Cell Line | Parameter Measured | Result |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | NO Inhibition | Significant inhibition at 10 µM |
| Gene Expression (mRNA) | RAW 264.7 macrophages | iNOS | Reduced expression |
| Gene Expression (mRNA) | RAW 264.7 macrophages | TNF-α | Reduced expression |
| Gene Expression (mRNA) | RAW 264.7 macrophages | IL-1β | Reduced expression |
| Gene Expression (mRNA) | RAW 264.7 macrophages | IL-6 | Reduced expression |
| Gene Expression (mRNA) | RAW 264.7 macrophages | COX-2 | Reduced expression |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mechanism of Anti-inflammatory Action
The anti-inflammatory mechanism of this compound is linked to its ability to suppress the expression of key pro-inflammatory genes. In LPS-stimulated macrophages, the activation of signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, leads to the transcription of genes encoding pro-inflammatory mediators. By reducing the mRNA levels of iNOS, TNF-α, IL-1β, IL-6, and COX-2, this compound effectively dampens the inflammatory response at the transcriptional level.
Antibacterial Activity
There are indications that this compound possesses antibacterial properties, with reports of moderate to low activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values from dedicated studies on the pure compound, are currently limited.
Conclusion and Future Perspectives
This compound is a natural product with demonstrated anti-inflammatory activity. Its ability to inhibit the production of nitric oxide and suppress the expression of multiple pro-inflammatory genes suggests its potential as a lead compound for the development of novel anti-inflammatory agents. However, to fully realize its therapeutic potential, further research is warranted. Key areas for future investigation include:
-
Comprehensive Physicochemical Characterization: Detailed studies to determine its melting point, boiling point, solubility in various solvents, and other relevant physical properties are necessary for formulation and drug development.
-
Optimization of Synthesis and Isolation: Development of high-yield synthetic routes and efficient, scalable isolation protocols from natural sources would be crucial for obtaining sufficient quantities for further research and potential commercialization.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the full spectrum of its biological activities, including its efficacy in various inflammatory disease models, its detailed mechanism of action, and its potential off-target effects.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential to assess its drug-like properties and safety.
References
An In-depth Technical Guide to the Discovery and History of 3,4-Dihydroxy-2-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological activities of the naturally occurring xanthone (B1684191), 3,4-Dihydroxy-2-methoxyxanthone. This document details its isolation from natural sources, synthetic methodologies, and explores its potential as a therapeutic agent, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and research applications.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. The specific biological activity of a xanthone derivative is largely determined by the substitution pattern on its core structure. This guide focuses on this compound, a specific substituted xanthone with emerging therapeutic potential.
Discovery and Natural Occurrence
This compound is a naturally occurring compound. While initial reports pointed towards its potential presence in Hypericum oblongifolium, a 2007 study by Iqbal et al. on the anti-inflammatory xanthones from the twigs of this plant identified a closely related compound, 4-hydroxy-2,3-dimethoxyxanthone[1][2]. However, a more recent study has definitively identified this compound from Hypericum beanii and highlighted its significant anti-inflammatory properties[3].
Isolation from Hypericum beanii
The isolation of this compound from the aerial parts of Hypericum beanii involves standard phytochemical techniques. A general workflow for the isolation of xanthones from plant material is outlined below.
References
An In-depth Technical Guide to 3,4-Dihydroxy-2-methoxyxanthone Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold, have emerged as a significant area of interest in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, 3,4-dihydroxy-2-methoxyxanthone and its derivatives have demonstrated notable potential as antioxidant, anticancer, and enzyme-inhibiting agents. The strategic placement of hydroxyl and methoxyl groups on the xanthone (B1684191) core plays a pivotal role in their biological efficacy, influencing their mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogues, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound and its Analogues
The synthesis of the xanthone scaffold is a critical step in the development of novel derivatives. A common and effective method involves the Eaton's reagent-mediated acylation of a substituted benzene (B151609) with a salicylic (B10762653) acid derivative, followed by cyclization. Another prevalent method is the Friedel-Crafts acylation.
A general synthetic approach to produce dihydroxy-methoxyxanthone derivatives involves the reaction of a dimethoxybenzoic acid with a polyhydroxyphenol in the presence of a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent (methanesulfonic acid/phosphorus pentoxide). Subsequent selective demethylation and/or derivatization of the hydroxyl groups can then be performed to yield a variety of analogues. For instance, 3,4-dihydroxyxanthone (B1238006) can be synthesized via a benzophenone (B1666685) intermediate.[1]
Biological Activities and Structure-Activity Relationships
The biological activities of this compound derivatives are intrinsically linked to their structural features. The number and position of hydroxyl and methoxyl groups, as well as the presence of other substituents, significantly influence their potency and selectivity.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of dihydroxy-methoxyxanthone analogues against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation. The presence of hydroxyl groups, particularly at positions 3 and 6, appears to be important for cytotoxic activity.[2] For instance, the addition of halogen substituents to 3,4-dihydroxyxanthone has been shown to enhance its anticancer activity against MDA-MB-231 breast cancer cells.[3]
Table 1: Anticancer Activity of Dihydroxy-methoxyxanthone Derivatives and Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Hydroxyxanthone | T47D | 100.19 | [2] |
| 1,3-Dihydroxyxanthone | T47D | 137.24 | [4] |
| 3,6-Dihydroxyxanthone | T47D | 170.20 | [2] |
| 1,3,6-Trihydroxyxanthone | T47D | 121.89 | [2] |
| Xanthone Derivative 5 | WiDr | 37.8 | [5][6] |
| 6e | MCF-7 | 7.21 | [7] |
| 6k | MCF-7 | 8.02 | [7] |
| 9f | MCF-7 | 8.35 | [7] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Antioxidant Activity
The antioxidant properties of xanthone derivatives are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is a key determinant of this activity. Dihydroxyxanthone derivatives have been shown to be potent antioxidants.[9]
Table 2: Antioxidant Activity of Dihydroxyxanthone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Dihydroxyxanthone (3b) | DPPH | 349 | [9] |
| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 28.45 | [9] |
| Garcinone E | DPPH | 63.05 | [9] |
| Garcinoxanthone S | DPPH | 68.55 | [9] |
Enzyme Inhibitory Activity
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in different diseases.
-
Cyclooxygenase (COX) Inhibition: Some xanthone derivatives have shown selective inhibition of COX-2, an enzyme involved in inflammation and pain. This suggests their potential as anti-inflammatory agents.
-
α-Glucosidase and α-Amylase Inhibition: Inhibition of these enzymes, which are involved in carbohydrate digestion, is a key strategy in the management of type 2 diabetes. Certain alkoxy- and imidazole-substituted xanthones have demonstrated potent inhibitory activity against α-glucosidase.[10]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of neurological disorders like Parkinson's disease and depression. Specific hydroxyxanthone derivatives have shown selective inhibition of MAO-A or MAO-B.
Table 3: Enzyme Inhibitory Activity of Dihydroxy-methoxyxanthone Analogues
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-Hydroxy-3-O-substituted xanthone (2g) | Acetylcholinesterase | 20.8 | [11] |
| 1-Hydroxy-3-O-substituted xanthone (2j) | Acetylcholinesterase | 21.5 | [11] |
| Alkoxy-substituted xanthone (6c) | α-Glucosidase | 16.0 | [10] |
| Alkoxy-substituted xanthone (7) | α-Glucosidase | 196.4 | [10] |
Mechanisms of Action
Anti-inflammatory Mechanism via TLR4/NF-κB Signaling
One of the key mechanisms underlying the anti-inflammatory effects of certain dihydroxy-dimethoxyxanthone derivatives is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these xanthone derivatives can effectively suppress the inflammatory response.
Caption: TLR4/NF-κB Signaling Pathway Inhibition.
Vasorelaxant Mechanism
Certain xanthone derivatives exhibit vasorelaxant effects, which are beneficial for cardiovascular health. The underlying mechanism involves the modulation of ion channels, specifically calcium (Ca²⁺) and potassium (K⁺) channels in vascular smooth muscle cells. Inhibition of Ca²⁺ influx through both receptor-operated and voltage-dependent Ca²⁺ channels, along with the opening of K⁺ channels, leads to hyperpolarization and subsequent relaxation of the smooth muscle, resulting in vasodilation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of the biological activities of this compound derivatives.
General Synthetic and Evaluation Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel dihydroxy-methoxyxanthone analogues.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells [ijcea.org]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. ijcea.org [ijcea.org]
- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in higher plants and fungi and exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution patterns on the xanthone (B1684191) core dictate their biological function. This technical guide provides an in-depth overview of the biosynthetic pathway of a specific xanthone, 3,4-dihydroxy-2-methoxyxanthone, a molecule of interest for its potential therapeutic applications. The pathway is elucidated based on established general principles of xanthone biosynthesis, with a focus on the enzymatic reactions leading to its formation. This document details the core biosynthetic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. These pathways provide the foundational precursors for the construction of the characteristic tricyclic xanthone skeleton. The overall process can be divided into three main stages:
-
Formation of the Benzophenone (B1666685) Intermediate: The biosynthesis initiates with the condensation of a benzoyl-CoA derivative, derived from the shikimate pathway, with three molecules of malonyl-CoA, which are supplied by the acetate pathway. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The product of this reaction is a polyhydroxybenzophenone.
-
Oxidative Cyclization to the Xanthone Core: The benzophenone intermediate undergoes an intramolecular oxidative cyclization to form the tricyclic xanthone core. This crucial step is catalyzed by a cytochrome P450 monooxygenase, often a benzophenone 3'-hydroxylase (B3'H) , which facilitates the regioselective C-O phenol (B47542) coupling. This cyclization leads to the formation of a polyhydroxyxanthone. Based on the structure of the target molecule, the likely immediate precursor is 2,3,4-trihydroxyxanthone (B12653318) .
-
Tailoring Reactions: O-Methylation: The final step in the biosynthesis of this compound is a tailoring reaction involving the specific methylation of one of the hydroxyl groups of the 2,3,4-trihydroxyxanthone intermediate. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This enzyme specifically transfers a methyl group from SAM to the hydroxyl group at the C-2 position of the xanthone core, yielding the final product. The specific OMT responsible for this transformation in various organisms is a subject of ongoing research.
Data Presentation: Enzyme Kinetics
Quantitative kinetic data for the specific enzymes involved in the this compound biosynthesis pathway are not extensively documented in the literature. However, to provide a comparative context for researchers, the following table summarizes representative kinetic parameters for plant O-methyltransferases acting on various phenolic substrates, which are analogous to the final step in the target pathway.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism |
| Representative Flavonoid OMTs | ||||
| LOMT | Luteolin | 5.5 | 0.23 | Mentha x piperita |
| ApOMT | Apigenin | 12 | 0.15 | Medicago sativa |
| IOMT | Daidzein (an isoflavone) | 25 | 0.58 | Medicago sativa |
| Hypothetical Xanthone OMT | ||||
| Putative 2-O-methyltransferase | 2,3,4-Trihydroxyxanthone | N/A | N/A | Not yet identified |
Note: The data presented for flavonoid OMTs are intended to provide a general understanding of the kinetic properties of this class of enzymes. The kinetic parameters for the specific O-methyltransferase involved in this compound biosynthesis may vary.
Mandatory Visualization
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow: Heterologous Expression and Enzyme Assay
Caption: Workflow for heterologous expression and in vitro assay of a putative xanthone O-methyltransferase.
Experimental Protocols
The following protocols provide a generalized framework for the key experiments required to investigate the biosynthesis of this compound. These should be adapted and optimized based on the specific biological system and available resources.
Heterologous Expression and Purification of a Putative O-Methyltransferase (OMT)
Objective: To produce and purify the recombinant OMT enzyme for in vitro characterization.
Methodology:
-
Gene Cloning:
-
Identify a candidate OMT gene from a xanthone-producing organism through sequence homology searches.
-
Amplify the full-length coding sequence of the OMT gene using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a suitable expression vector (e.g., pET series with an N-terminal His-tag).
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.
-
-
Protein Expression:
-
Transform the verified expression vector into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged OMT with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
In Vitro O-Methyltransferase Assay
Objective: To determine the catalytic activity and substrate specificity of the purified OMT.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Purified OMT (1-5 µg)
-
Substrate: 2,3,4-trihydroxyxanthone (e.g., 100 µM)
-
Methyl donor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
-
The total reaction volume is typically 50-100 µL.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Include control reactions:
-
No enzyme control
-
No substrate control
-
No SAM control
-
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by acidification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the methylated xanthone product.
-
Evaporate the solvent under a stream of nitrogen.
-
HPLC Analysis of Reaction Products
Objective: To separate, identify, and quantify the product of the OMT assay.
Methodology:
-
Sample Preparation:
-
Re-dissolve the dried product from the enzyme assay in a suitable solvent (e.g., methanol).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for xanthones (e.g., 254 nm and 320 nm).
-
-
Data Analysis:
-
Identify the product peak by comparing its retention time with that of an authentic standard of this compound.
-
Confirm the identity of the product using LC-MS to match the molecular weight.
-
Quantify the product by creating a standard curve with known concentrations of the authentic standard.
-
Conclusion
The biosynthesis of this compound follows a conserved pathway common to many xanthones, involving the convergence of the shikimate and acetate pathways to form a benzophenone intermediate, which then undergoes cyclization and subsequent tailoring. The final, crucial step is the regioselective O-methylation of a trihydroxyxanthone precursor, likely 2,3,4-trihydroxyxanthone, by a specific O-methyltransferase. While the precise enzymes involved in many plant species are still under investigation, the methodologies outlined in this guide provide a robust framework for their identification, characterization, and potential utilization in synthetic biology and drug development programs. Further research focused on the discovery and kinetic characterization of the specific OMTs will be pivotal for the efficient biocatalytic production of this and other valuable xanthone compounds.
In Vitro Studies of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide
Disclaimer: Direct experimental studies on 3,4-Dihydroxy-2-methoxyxanthone are limited in publicly available scientific literature. This guide provides a comprehensive framework for its in vitro investigation based on the known biological activities and mechanisms of action of structurally similar hydroxy- and methoxy-substituted xanthones.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They have garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific biological effects of a xanthone (B1684191) derivative are largely dictated by the type, number, and position of its substituent groups. This technical guide focuses on the inferred biological activities of this compound and outlines a comprehensive strategy for its in vitro evaluation. The presence of two hydroxyl groups and one methoxyl group on the xanthone core suggests a strong potential for therapeutic activity, warranting detailed investigation.
Inferred Biological Activities and Mechanisms of Action
Based on studies of analogous xanthone structures, this compound is anticipated to exhibit several key biological effects.
2.1 Antioxidant Activity Xanthone derivatives, particularly those with hydroxyl substitutions, are known for their potent antioxidant properties.[1] The hydroxyl groups at the C-3 and C-4 positions are expected to confer significant free radical scavenging capabilities. The primary mechanism is likely through hydrogen atom donation to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.
2.2 Anticancer Activity Numerous xanthones have demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] The anticancer activity of xanthones is often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerase.[4] For this compound, it is hypothesized that it may inhibit cancer cell proliferation by triggering apoptosis through intrinsic or extrinsic pathways.
2.3 Anti-inflammatory Activity Structurally related xanthones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] It is plausible that this compound could inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in inflammatory cells such as macrophages.
Experimental Protocols
The following are detailed methodologies for key in vitro assays to characterize the biological activities of this compound.
3.1 DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is used to determine the free radical scavenging activity of a compound.[4]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 100 µg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
3.2 MTT Assay (Cytotoxicity/Anticancer Activity)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[4][7]
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4][8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.[1]
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
3.3 Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
-
Griess Assay for Nitrite (B80452) Determination:
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.
-
Quantitative Data on Structurally Related Xanthones
The following tables summarize the biological activity data for selected hydroxy- and methoxy-substituted xanthones to provide a comparative context for the potential activity of this compound.
Table 1: Antioxidant Activity of Structurally Related Xanthones
| Compound | Assay | Result (IC50) | Reference |
| Dihydroxyxanthone (unspecified isomer) | DPPH Radical Scavenging | 349 ± 68 µM | [4][9] |
| γ-Mangostin | Hydroxyl Radical Scavenging | 0.20 µg/mL | [3] |
Table 2: Anticancer Activity of Structurally Related Xanthones
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Trihydroxyxanthone | MCF-7 (Breast Cancer) | MTT | 184 ± 15 µM | [4] |
| Trihydroxyxanthone | WiDr (Colorectal Cancer) | MTT | 254 ± 15 µM | [4] |
| Trihydroxyxanthone | HeLa (Cervical Cancer) | MTT | 277 ± 9 µM | [4] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | MTT | 9.18 µM | [8] |
| Paeciloxanthone | HepG2 (Liver Cancer) | Not specified | 3.33 µM | [2] |
| α-Mangostin | Leukemia Cell Lines | Not specified | < 10 µM | [3] |
Note: The data presented in these tables are for structurally related compounds and should be used as a reference for designing experiments and interpreting potential results for this compound. Experimental validation is required.
Visualizations: Workflows and Signaling Pathways
Conclusion and Future Directions
While direct experimental evidence for the in vitro activities of this compound is currently lacking, the extensive research on structurally related xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both hydroxyl and methoxyl functional groups suggests a promising profile for antioxidant, anti-inflammatory, and anticancer activities. Future research should focus on the systematic evaluation of this compound using the protocols outlined in this guide to elucidate its specific biological effects and mechanisms of action. A thorough structure-activity relationship (SAR) study of a series of 2,3,4-substituted xanthones would also be invaluable in optimizing the therapeutic potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dihydroxy-2-methoxyxanthone from a Benzophenone Precursor
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Xanthones, characterized by their dibenzo-γ-pyrone heterocyclic scaffold, are a significant class of organic compounds found in various natural sources and are known for their wide range of pharmacological activities. The synthesis of specifically substituted xanthones, such as 3,4-dihydroxy-2-methoxyxanthone, is of great interest for drug discovery and development. A common and versatile method for the synthesis of the xanthone (B1684191) core involves the intramolecular cyclization of a suitably substituted 2-hydroxybenzophenone (B104022) precursor. This document provides detailed application notes and experimental protocols for a two-step synthesis of this compound, commencing with a Friedel-Crafts acylation to form the key benzophenone (B1666685) intermediate, followed by its cyclization.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved in two primary stages:
-
Step 1: Friedel-Crafts Acylation. This step involves the reaction of a highly activated phenol, such as a phloroglucinol (B13840) derivative, with a substituted benzoic acid in the presence of a condensing agent or Lewis acid catalyst. This reaction forms a polyhydroxy-methoxybenzophenone intermediate. The choice of reactants is crucial for achieving the desired substitution pattern on the final xanthone product.
-
Step 2: Intramolecular Cyclization. The synthesized benzophenone, which possesses a hydroxyl group at the 2-position and an appropriate leaving group (such as another hydroxyl or a methoxy (B1213986) group) at the 2'-position, undergoes an intramolecular cyclodehydration or dealcoholation reaction to form the tricyclic xanthone core. This cyclization is typically induced by heat, often in the presence of an acid or base catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2,2',4,6-Tetrahydroxy-4'-methoxybenzophenone (Benzophenone Precursor)
This protocol describes a general method for the synthesis of a polyhydroxy-methoxybenzophenone via Friedel-Crafts acylation, which can serve as a precursor to the target xanthone. The specific starting materials can be adjusted to achieve the desired substitution pattern.
Materials:
-
Phloroglucinol (1,3,5-trihydroxybenzene)
-
2-Hydroxy-4-methoxybenzoic acid
-
Eaton's reagent (7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid) or a Lewis acid such as aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice-water bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phloroglucinol (1.0 eq) and 2-hydroxy-4-methoxybenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane to the flask to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice-water bath.
-
If using a Lewis acid like AlCl₃ (2.5 eq), add it portion-wise to the cooled solution while stirring. If using Eaton's reagent, it can be added slowly via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with a saturated solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 2,2',4,6-tetrahydroxy-4'-methoxybenzophenone.
Protocol 2: Synthesis of this compound
This protocol describes the intramolecular cyclization of the benzophenone precursor to yield the final xanthone product. This step may require subsequent selective demethylation or deprotection depending on the exact benzophenone precursor synthesized. The following is a general procedure for the cyclization of a polyhydroxy-benzophenone.
Materials:
-
2,2',4,6-Tetrahydroxy-4'-methoxybenzophenone (from Protocol 1)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M) or pyridine
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Methanol (B129727) or ethanol (B145695) for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the benzophenone precursor (1.0 eq) in an aqueous solution of sodium hydroxide or pyridine.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.
Note: The final substitution pattern may require further steps such as selective demethylation if a polymethoxybenzophenone is used as the precursor.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of xanthones from benzophenones, based on literature precedents for similar compounds.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Intramolecular Cyclization |
| Catalyst/Reagent | Eaton's Reagent / AlCl₃ | NaOH / Pyridine |
| Solvent | Dichloromethane | Water / Pyridine |
| Temperature | 0 °C to Room Temperature | Reflux (approx. 100-115 °C) |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | 40 - 70% | 70 - 90% |
| Purification Method | Column Chromatography | Recrystallization |
Proposed Reaction Mechanism
The cyclization of the 2-hydroxybenzophenone to the xanthone core is a key step. The following diagram illustrates a plausible mechanism for this transformation under basic conditions.
In this proposed mechanism, the base deprotonates the 2-hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the methoxy group on the other aromatic ring in an intramolecular nucleophilic aromatic substitution reaction. The subsequent elimination of the methoxide (B1231860) ion leads to the formation of the stable tricyclic xanthone structure.
Conclusion
The synthesis of this compound from a benzophenone precursor is a robust and adaptable method. The success of the synthesis relies on the careful selection of starting materials to control the regiochemistry of the Friedel-Crafts acylation and the optimization of the cyclization conditions. The protocols and data presented here provide a solid foundation for researchers to synthesize this and other substituted xanthones for further investigation in drug discovery and development programs.
Application Notes & Protocols: 3,4-Dihydroxy-2-methoxyxanthone Antioxidant Activity Assays (DPPH, ABTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of 3,4-dihydroxy-2-methoxyxanthone using the common DPPH and ABTS assays.
Introduction
Xanthones are a class of polyphenolic compounds found in various plants and are recognized for a wide range of biological activities, including antioxidant effects.[1] The specific compound, this compound (CAS No. 6702-55-2), possesses a chemical structure suggestive of antioxidant potential, primarily due to its hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.[1][2] The evaluation of this antioxidant capacity is crucial for its potential application in pharmaceuticals and nutraceuticals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used, reliable, and straightforward spectrophotometric methods for determining the antioxidant activity of compounds.[3][4][5]
Principle of Antioxidant Assays
Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer. In the presence of an antioxidant, the stable radical (DPPH• or ABTS•+) is reduced, resulting in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the concentration and potency of the antioxidant.
-
DPPH Assay : The DPPH radical is a stable free radical that has a deep violet color in solution.[6] When reduced by an antioxidant, it becomes a pale yellow hydrazine. The discoloration is measured by the decrease in absorbance at approximately 517 nm.[3][7]
-
ABTS Assay : The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[8] It has a characteristic blue-green color.[8] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is typically measured around 734 nm.[9]
Quantitative Data Presentation
While specific IC50 values for this compound were not found in the reviewed literature, the following table presents data for structurally related xanthone (B1684191) derivatives to provide a comparative context for expected antioxidant activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Extract | Assay | IC50 Value | Reference Standard |
| Dihydroxyxanthone | DPPH | 349 ± 68 µM | Not Specified |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH | 7.34 µg/mL | Not Specified |
| Quercetin | ABTS | 17.5 µmol/L | Not Specified |
| Quercetin | DPPH | 10.7 µmol/L | Not Specified |
| Trolox | DPPH | 3.765 ± 0.083 µg/mL | - |
| Trolox | ABTS | 2.926 ± 0.029 µg/mL | - |
Table 1: Antioxidant activity (IC50 values) of structurally related compounds. This data is for comparative purposes to estimate the potential activity of this compound.
Experimental Protocols
The following are detailed protocols for performing the DPPH and ABTS assays.
a. Materials and Reagents:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), analytical grade
-
Positive Control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
b. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve the desired concentration. Store this solution in a dark bottle and at 4°C to prevent degradation. For instance, to prepare a 0.1 mM solution, dissolve ~3.94 mg of DPPH in 100 mL of methanol. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[3]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to obtain a range of concentrations for IC50 determination.
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.
c. Assay Procedure:
-
Add a specific volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well plate.
-
Add a corresponding volume of the different concentrations of the test compound, positive control, or methanol (for the blank) to the wells (e.g., 20 µL).
-
The control sample contains the solvent (e.g., methanol) instead of the test sample.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
d. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula[7]:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. This can be calculated from the linear regression of the concentration plots.[10]
a. Materials and Reagents:
-
This compound (Test Compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K2S2O8)
-
Methanol (or Ethanol) and/or Phosphate Buffered Saline (PBS)
-
Positive Control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer
b. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ radical cation.[8]
-
Diluted ABTS•+ Solution: Before the assay, dilute the working solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Test Compound and Control Solutions: Prepare stock solutions and serial dilutions of the test compound and a positive control as described in the DPPH protocol.
c. Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the different concentrations of the test compound, positive control, or solvent (for the blank) to the wells (e.g., 10 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
d. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula[10]:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Mechanism of free radical scavenging by an antioxidant.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 10. nrfhh.com [nrfhh.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Effects of Xanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xanthones and their Anti-inflammatory Potential
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[5][6] They are found in various plant families and have attracted significant interest in drug discovery due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[5][7][8] The anti-inflammatory mechanisms of xanthones often involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to a reduction in the production of pro-inflammatory mediators.[7][8]
Case Study: In Vitro Anti-inflammatory Effects of 1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN)
1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN) has been shown to possess potent anti-inflammatory properties in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7 and THP-1.
Summary of Quantitative In Vitro Anti-inflammatory Data for XAN
| Cell Line | Inflammatory Stimulus | Parameter Measured | Effect of XAN | Reference |
| RAW264.7 Macrophages | LPS | TNF-α Production | Significant Reduction | [9] |
| RAW264.7 Macrophages | LPS | IL-1β Production | Significant Reduction | [9] |
| RAW264.7 Macrophages | LPS | p-p65 (phosphorylated NF-κB) Levels | Significant Decrease | [9] |
| RAW264.7 Macrophages | LPS | p-JNK (phosphorylated JNK) Levels | Significant Decrease | [9] |
| HEK293T Cells | - | NF-κB Transcriptional Activity | Inhibition | [9] |
Key In Vitro Effects of XAN
-
Inhibition of Pro-inflammatory Cytokines: XAN significantly suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in LPS-stimulated macrophages.[9]
-
Modulation of NF-κB Signaling: XAN exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to decrease the phosphorylation of the p65 subunit of NF-κB and reduce its nuclear accumulation in RAW264.7 cells. Furthermore, XAN can inhibit the transcriptional activity of NF-κB.[9]
-
Modulation of MAPK Signaling: XAN has been observed to reduce the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway, in LPS-treated macrophages.[9]
-
TLR4 Inhibition: Evidence suggests that XAN may act as a selective inhibitor of Toll-like receptor 4 (TLR4), the primary receptor for LPS. By binding to TLR4, XAN can inhibit its dimerization, which is a crucial step in the activation of downstream inflammatory signaling.[9]
Experimental Protocols
The following are detailed protocols for key in vitro assays commonly used to evaluate the anti-inflammatory effects of xanthone (B1684191) derivatives.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of the test xanthone for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the xanthone compound at various concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: Nitric oxide is an important inflammatory mediator. Its concentration in culture supernatants can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.
-
Protocol:
-
Collect the cell culture supernatant after treatment with the xanthone and LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blotting for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including total and phosphorylated forms of signaling molecules like NF-κB and MAPKs.
-
Protocol:
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
References
- 1. This compound | 6702-55-2 [chemicalbook.com]
- 3. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New xanthone derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages | MDPI [mdpi.com]
- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 9. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anticancer Properties of 3,4-Dihydroxy-2-methoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xanthones are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This document provides a comprehensive guide for investigating the anticancer properties of a specific derivative, 3,4-Dihydroxy-2-methoxyxanthone, on various cancer cell lines. While direct studies on this particular compound are limited, the following protocols and data are based on extensive research on structurally similar hydroxy- and methoxy-substituted xanthones, offering a robust framework for its evaluation.
Data Presentation: Anticancer Activity of Xanthone (B1684191) Derivatives
The cytotoxic effects of various xanthone derivatives against a panel of human cancer cell lines are summarized below. These IC50 values provide a benchmark for evaluating the potential efficacy of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 | [1] |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | 30.0 | [1] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 | [1] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 | 41.0 | [1] |
| Paeciloxanthone | HepG2 | 3.33 | [1] |
| Ananixanthone | K562 | 7.21 | |
| Caloxanthone B | K562 | 3.00 | |
| α-Mangostin | LNCaP | 5.90 | [1] |
| α-Mangostin | 22Rv1 | 6.90 | [1] |
| α-Mangostin | DU 145 | 22.5 | [1] |
| α-Mangostin | PC-3 | 12.7 | [1] |
| 1,3-dihydroxyxanthone | WiDr | >200 | [2] |
| 3,4-dihydroxyxanthone | WiDr | 89.7 | [3] |
| 1,3,6-trihydroxyxanthone | WiDr | 38-384 | [2] |
| 1-hydroxyxanthone | HepG2 | 43.2 | [3] |
| 1,3-dihydroxyxanthone | HepG2 | 71.4 | [3] |
| 1,6-dihydroxyxanthone | HepG2 | 40.4 | [3] |
| 1,7-dihydroxyxanthone | HepG2 | 13.2 | [3] |
| 3,6-dihydroxyxanthone | HepG2 | 23.7 | [3] |
| 1,3,6-trihydroxyxanthone | HepG2 | 45.9 | [3] |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 | [3] |
| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [2] |
| Trihydroxyxanthone 3a | WiDr | 254 ± 15 | [2] |
| Trihydroxyxanthone 3a | HeLa | 277 ± 9 | [2] |
| Dihydroxyxanthone 3b | WiDr | 355-1255 | [2] |
| Trihydroxyxanthone 3c | WiDr | 209 ± 4 | [2] |
| Trihydroxyxanthone 3c | HeLa | 241 ± 13 | [2] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and subculture when cells reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the appropriate density.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.[4]
Materials:
-
Cancer cells
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2xIC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression Analysis
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The anticancer activity of many xanthone derivatives is attributed to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets.[5]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Caption: MAPK/ERK signaling pathway and potential points of inhibition by the xanthone derivative.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: General workflow for Western blot analysis of protein expression.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
Application Notes and Protocols for Neuroprotective Studies of 3,4-Dihydroxy-2-methoxyxanthone
For: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation of 3,4-Dihydroxy-2-methoxyxanthone as a Potential Neuroprotective Agent
Introduction
Xanthone derivatives are a class of organic compounds naturally found in various plants and have garnered significant interest for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] this compound, a member of this family, presents a promising scaffold for neuroprotective drug discovery due to its structural similarity to other bioactive xanthones and flavonoids. While direct and extensive research on the neuroprotective effects of this compound is emerging, studies on analogous compounds suggest its potential to mitigate neuronal damage through various mechanisms.
These application notes provide a comprehensive framework for initiating neuroprotective studies on this compound, drawing upon established protocols and findings from structurally related phytochemicals. The proposed mechanisms of action include the modulation of key signaling pathways involved in cellular stress responses and survival.
Proposed Mechanisms of Neuroprotection
Based on studies of similar dihydroxy and methoxy (B1213986) substituted flavonoids and xanthones, this compound is hypothesized to exert neuroprotective effects through several key signaling pathways:
-
Antioxidant and Anti-inflammatory Pathways: Many phytochemicals with neuroprotective properties act by reducing oxidative stress and inflammation.[2] Key pathways involved include the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates endogenous antioxidant enzymes, and the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB).[[“]][4]
-
Cell Survival and Pro-Survival Signaling: Activation of pro-survival signaling cascades such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathways are common mechanisms for neuroprotection.[5][6] These pathways promote cell survival, inhibit apoptosis, and support neuronal plasticity.
-
Inhibition of Apoptosis: The compound may directly or indirectly inhibit apoptotic pathways by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases.[6]
Data on Structurally Related Compounds
To provide a comparative context for designing experiments, the following table summarizes biological activity data for selected structurally related xanthones and flavonoids.
| Compound | Biological Activity | Assay | Result (IC50 or other metric) | Reference |
| 3,4,6-Trihydroxyxanthone | Anticancer | WiDr cells | 37.8 µM | [1] |
| 1,3,6,8-Tetrahydroxyxanthone | Anticancer | HepG2 cell line | 9.18 µM | [1] |
| Dihydroxyxanthone (unspecified isomer) | Antioxidant | DPPH radical scavenging | 349 ± 68 µM | [1] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Neuroprotection against NMDA toxicity | Primary rat cortical cells | Comparable to memantine (B1676192) (IC50 not specified) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound. These protocols are based on established methods for analogous compounds.
Cell Culture and Neurotoxicity Induction
This protocol describes the culture of a human neuroblastoma cell line (SH-SY5Y) and the induction of neurotoxicity, a common in vitro model for neurodegenerative conditions.
-
Cell Line: SH-SY5Y (human neuroblastoma cells).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Procedure:
-
Culture SH-SY5Y cells in the appropriate medium.
-
Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 4-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent such as glutamate, hydrogen peroxide (H2O2), or 6-hydroxydopamine (6-OHDA).
-
Incubate for an additional 24 hours before proceeding with downstream assays.
-
Cell Viability and Cytotoxicity Assays
These assays are fundamental for quantifying the protective effect of the compound against neurotoxin-induced cell death.
-
MTT Assay (Cell Viability):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow formazan (B1609692) crystal formation.[1]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
LDH Assay (Cytotoxicity):
-
After treatment, collect the cell culture supernatant.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells, following the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the proposed neuroprotective signaling pathways.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, CREB, Nrf2, HO-1, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the antioxidant capacity of the compound by quantifying its ability to reduce intracellular ROS levels.
-
Procedure:
-
After treatment with the compound and a pro-oxidant stimulus (e.g., H2O2), wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark.
-
DCFH-DA is oxidized by ROS to the fluorescent compound DCF.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
A decrease in fluorescence in compound-treated cells compared to the pro-oxidant-only treated cells indicates a reduction in ROS.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for the neuroprotective studies of this compound.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for in vitro neuroprotective studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
antimicrobial activity of 3,4-Dihydroxy-2-methoxyxanthone against pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes and protocols are designed to provide a comprehensive framework for researchers investigating the antimicrobial potential of 3,4-Dihydroxy-2-methoxyxanthone. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing and can be adapted for screening this compound against various bacterial and fungal pathogens. The provided data tables, based on structurally similar xanthone (B1684191) derivatives, serve as a reference for potential activity and a template for data presentation.
Data Presentation: Antimicrobial Activity of Structurally Related Xanthones
The following tables summarize the antimicrobial activity of xanthone derivatives that are structurally related to this compound. This data is provided for comparative purposes and to guide the expected range of activity for the target compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Xanthones against Bacterial Pathogens
| Compound | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| α-Mangostin | 1.57-12.5 µg/mL | Not Reported | Not Reported | Not Reported | [1] |
| Rubraxanthone | 0.31-1.25 µg/mL | Not Reported | Not Reported | Not Reported | [1] |
| 1,3-Dihydroxy-,2',2'-dimethylpyrano-(5,6)-xanthone | 8-32 µg/mL | 8-32 µg/mL | Not Reported | Not Reported | [2] |
| 1,3,6-Trihydroxyxanthone | 35 mm inhibition zone at 10% | 30 mm inhibition zone at 10% | 30 mm inhibition zone at 10% | Not Reported | [3] |
Table 2: Minimum Bactericidal Concentrations (MBC) of Representative Xanthones against Bacterial Pathogens
| Compound | Staphylococcus aureus | Bacillus subtilis | Reference |
| 1,3-Dihydroxy-,2',2'-dimethylpyrano-(5,6)-xanthone | 32-128 µg/mL | 32-128 µg/mL | [2] |
| Mangosteen Rind Extract | 1562.5 ppm (against A. actinomycetemcomitans) | Not Reported | [4][5] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[10][11][12]
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, gentamicin (B1671437) for Gram-negative bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of concentrations of the test compound.
-
Well 11 will serve as the growth control (broth and inoculum only).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the standardized inoculum to each well from 1 to 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to ascertain the lowest concentration of the compound that results in microbial death.[4][5][13]
Materials:
-
96-well plate from the completed MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette and tips or a sterile inoculating loop
-
Incubator
Procedure:
-
Sub-culturing:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Reading the MBC:
-
After incubation, observe the agar plates for colony growth. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
-
Visualizations
Diagram 1: Workflow for Minimum Inhibitory Concentration (MIC) Determination
Workflow for MIC determination using the broth microdilution method.
Diagram 2: Workflow for Minimum Bactericidal Concentration (MBC) Determination
Workflow for MBC determination following the MIC assay.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization based on the specific pathogen and laboratory conditions. It is crucial to follow all applicable safety guidelines and regulations when handling chemical compounds and microorganisms.
References
- 1. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 3,4-Dihydroxy-2-methoxyxanthone as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. As a chemical standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including natural product extracts, biological samples, and pharmaceutical formulations. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and biological research.
Chemical Structure:
Chemical Information:
| Property | Value |
| CAS Number | 6702-55-2[1] |
| Molecular Formula | C₁₄H₁₀O₅[1] |
| Molecular Weight | 258.23 g/mol [1] |
| Appearance | Pale yellow solid |
| Purity | ≥95%[1] |
Application as a Chemical Standard in Chromatography
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. A validated HPLC method ensures accuracy, precision, and reliability of the analytical results.
Recommended HPLC Method
This protocol is based on established methods for similar xanthone compounds and should be validated for specific laboratory conditions.[2][3][4]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol (B129727):Water (90:10, v/v) containing 1% acetic acid[3][4] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Detection Wavelength | UV detection at 237 nm[2][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 7-10 minutes[2] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for generating a reliable calibration curve.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.25 to 50 µg/mL.
Calibration Curve and Method Validation
Protocol:
-
Inject each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.[2][5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[6][7]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Table 2: Expected Analytical Method Validation Parameters (Based on similar compounds)
| Parameter | Expected Value | Reference |
| Linearity Range | 0.25 - 3.0 µg/mL | [3][4] |
| Correlation Coefficient (R²) | ≥ 0.999 | [2][5] |
| LOD | ~0.1 µg/mL | [6] |
| LOQ | ~0.25 µg/mL | [3][4][6] |
| Accuracy (Recovery) | 98 - 102% | [2] |
| Precision (RSD) | < 2% | [2][3][4] |
Application as a Standard in Spectroscopic Analysis
UV-Vis spectroscopy can be used for the preliminary identification and quantification of this compound.
UV-Vis Spectroscopic Protocol
Protocol:
-
Prepare a standard solution of this compound in methanol (e.g., 10 µg/mL).
-
Use methanol as the blank.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar dihydroxy-substituted aromatic compounds, a λmax is expected around 294 nm.[8]
-
For quantitative analysis, prepare a series of standard solutions and measure their absorbance at the determined λmax to construct a calibration curve.
Application in Biological Assays
This compound can be used as a reference compound in various biological assays to investigate its potential therapeutic effects.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the standard solution.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
In Vitro Anti-inflammatory Activity Assay (Inhibition of NF-κB Activation)
Protocol:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NF-κB activation.
-
After incubation, lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Analyze the nuclear translocation of the p65 subunit of NF-κB using Western blotting or an ELISA-based assay. A known NF-κB inhibitor can be used as a positive control.
Signaling Pathway Diagrams
The following diagrams illustrate the potential inhibitory effects of this compound on key inflammatory signaling pathways based on the known activities of similar xanthone and natural phenolic compounds.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of the MAPK Signaling Pathway.
Experimental Workflow Diagrams
Caption: HPLC Quantification Workflow.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific research needs and laboratory conditions.
References
- 1. This compound|lookchem [lookchem.com]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Development and validation of an HPLC method for the quantitation of 1,3-dihydroxy-2-methylxanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 8. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Formulation of 3,4-Dihydroxy-2-methoxyxanthone for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 3,4-dihydroxy-2-methoxyxanthone (CAS No: 6702-55-2, Molecular Formula: C₁₄H₁₀O₅, Molecular Weight: 258.23 g/mol ) for in vivo research applications.[1][2] Due to its chemical structure, this xanthone (B1684191) is predicted to have low aqueous solubility, a common challenge for the in vivo delivery of this class of compounds. The following sections offer a range of formulation strategies, from simple solutions to suspensions, to facilitate preclinical studies.
Pre-formulation Considerations
Before selecting a formulation, it is crucial to consider the experimental design, including the route of administration, required dose, and the animal model. For initial studies, a simple and well-characterized vehicle is often preferred. The information provided herein is primarily tailored for rodent models, such as mice and rats.
Physicochemical Properties Summary:
| Property | Value/Information | Source |
| CAS Number | 6702-55-2 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |
| Molecular Weight | 258.23 g/mol | [1][2] |
| Appearance | Likely a solid powder | Inferred |
| Aqueous Solubility | Predicted to be low | Inferred from similar structures |
| Organic Solvent Solubility | Soluble in DMSO and ethanol | Inferred from similar structures[3] |
Formulation Strategies and Protocols
Given the anticipated poor water solubility of this compound, several formulation approaches can be employed. The choice of vehicle will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dose concentration.
Co-Solvent Systems for Injectable and Oral Administration
Co-solvent systems are suitable for solubilizing compounds for both oral and parenteral administration, particularly for intraperitoneal (IP) injections where sterility and low particulate matter are critical.
Table of Common Co-Solvent Formulations:
| Formulation Components | Route of Administration | Maximum Recommended Concentration of Excipients in Rodents | Notes |
| 10% DMSO, 40% PEG 400, 50% Saline/Water | IP, Oral | DMSO: <10% v/v | A common formulation for poorly soluble compounds. PEG 400 helps to maintain solubility upon dilution with aqueous media. |
| 10% DMSO, 90% Corn Oil | IP, Oral | DMSO: <10% v/v | Suitable for lipophilic compounds. Ensure the compound is stable in oil. |
| 10% Ethanol, 40% PEG 400, 50% Water | IP, Oral | Ethanol: Use with caution due to potential toxicity. | An alternative to DMSO-based formulations. |
Protocol for Preparation of a 10% DMSO, 40% PEG 400, 50% Saline Formulation:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to the vial to achieve a final concentration of 10% of the total volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG 400 to the vial to bring the volume to 50% of the final desired volume. Mix thoroughly.
-
Slowly add the sterile saline or water to reach the final volume, while continuously mixing.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
This formulation should be prepared fresh before each use. If storage is necessary, it should be kept at 4°C and protected from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
Suspension Systems for Oral Gavage
For oral administration, particularly at higher doses, a suspension may be more suitable. The goal is to create a uniform and stable suspension to ensure accurate dosing.
Table of Common Suspension Formulations:
| Formulation Components | Route of Administration | Maximum Recommended Concentration of Excipients in Rodents | Notes |
| 0.5% Methylcellulose (B11928114) (or CMC), 0.1-0.5% Tween 80 in Water | Oral | Tween 80: up to 0.5% v/v | A widely used vehicle for oral gavage. Tween 80 acts as a wetting agent to improve the suspension of hydrophobic compounds.[4][5] |
| 0.5% Methylcellulose in Water | Oral | - | A simpler suspension vehicle, suitable if the compound does not require a wetting agent. |
Protocol for Preparation of a 0.5% Methylcellulose and 0.2% Tween 80 Suspension:
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized or purified water
-
Mortar and pestle (optional)
-
Homogenizer or sonicator
Procedure:
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat approximately one-third of the final required volume of water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to ensure it is well dispersed.
-
Remove from heat and add the remaining two-thirds of the water as cold water.
-
Continue to stir the solution at 4°C (e.g., in a cold room or on ice) until the methylcellulose is fully dissolved and the solution is clear. This may take several hours or overnight.[6]
-
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix well.
-
Weigh the required amount of this compound. For improved suspension, the particle size of the powder can be reduced by gently grinding it with a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing continuously.
-
Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
This suspension should be prepared fresh daily and kept under constant agitation during dosing to maintain homogeneity.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a general experimental workflow for in vivo studies and potential signaling pathways that may be modulated by this compound, based on the known activities of other xanthones.[7]
Caption: General experimental workflow for in vivo studies.
Xanthones are known to modulate key signaling pathways involved in inflammation and cellular stress responses, such as NF-κB and Nrf2.[7] A structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit the TLR4/NF-κB signaling cascade.[8]
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the Nrf2 signaling pathway.
Safety and Toxicology Considerations
-
Vehicle Toxicity: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself. While the recommended concentrations of excipients are generally considered safe for preclinical studies, it is essential to monitor animals for any adverse effects.[9]
-
Compound Toxicity: The toxicity of this compound has not been extensively studied. It is recommended to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
-
Route of Administration: Intraperitoneal injections carry a higher risk of adverse effects, such as peritonitis, compared to oral gavage. Ensure proper training and technique for all administration routes.
Disclaimer: These protocols and application notes are intended as a guide for research purposes only. The optimal formulation for this compound may vary depending on the specific experimental conditions. It is the responsibility of the researcher to validate the chosen formulation and ensure compliance with all applicable animal welfare regulations and guidelines.
References
- 1. This compound | 6702-55-2 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gadconsulting.com [gadconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: 3,4-Dihydroxy-2-methoxyxanthone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-methoxyxanthone is a substituted xanthone (B1684191), a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Xanthones are of significant interest in medicinal chemistry due to their wide array of biological activities, which are influenced by the type, number, and position of substituent groups on the xanthone core. The presence of hydroxyl and methoxyl groups, as in this compound, is known to significantly impact the pharmacological profile, including antioxidant, anti-inflammatory, and anticancer properties. This document provides an overview of the potential applications of this compound in drug discovery and development, along with detailed protocols for its synthesis and evaluation.
Potential Therapeutic Applications
Based on studies of structurally related xanthones, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Therapy: Many hydroxyxanthones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerase II.
-
Anti-inflammatory Treatment: Xanthone derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB. This suggests potential applications in treating inflammatory conditions.
-
Antioxidant Formulations: The phenolic hydroxyl groups on the xanthone scaffold are characteristic of potent antioxidant activity, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous diseases.
Quantitative Data on Structurally Related Xanthones
| Compound | Biological Activity | Assay | Cell Line | IC50 Value |
| Dihydroxyxanthone (3b) | Antioxidant | DPPH radical scavenging | - | 349 ± 68 µM[1] |
| Trihydroxyxanthone (3a) | Anticancer | MTT | MCF-7 | 184 ± 15 µM[1] |
| Trihydroxyxanthone (3c) | Anticancer | MTT | WiDr | 209 ± 4 µM[1] |
| Trihydroxyxanthone (3c) | Anticancer | MTT | HeLa | 241 ± 13 µM[1] |
| 1,3,6,8-Tetrahydroxyxanthone | Anticancer | MTT | HepG2 | 9.18 µM[2] |
| 1,7-Dihydroxyxanthone | Anticancer | MTT | HepG2 | 13.2 µM[2] |
| 1,3,6,7-Tetrahydroxyxanthone | Anticancer | MTT | HepG2 | 23.7 µM[2] |
| 1,6-Dihydroxyxanthone | Anticancer | MTT | HepG2 | 40.4 µM[2] |
| 1-Hydroxyxanthone | Anticancer | MTT | HepG2 | 43.2 µM[2] |
| 1,3,6-Trihydroxyxanthone | Anticancer | MTT | HepG2 | 45.9 µM[2] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Antioxidant | DPPH radical scavenging | - | 50.2 ± 2.8 µM[3] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Antioxidant | Superoxide scavenging | - | 56.3 ± 2.3 µM[3] |
| (2S)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | Antioxidant | DPPH radical scavenging | - | 75.8 ± 2.5 µM[3] |
| 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone (DDC) | Anticancer | MTT | MCF-7 | 52.5 µM[4] |
| 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone (DDC) | Anticancer | MTT | MDA-MB-231 | 66.4 µM[4] |
Signaling Pathways and Mechanisms of Action
Potential Anticancer Mechanism: Topoisomerase II Inhibition
Several hydroxyxanthones exert their anticancer effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
Caption: Putative anticancer mechanism of this compound.
Potential Anti-inflammatory Mechanism: NF-κB Signaling Pathway Suppression
Xanthone derivatives have been observed to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the TLR4/NF-κB signaling cascade.[5][6] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of 3,4-dihydroxyxanthone (B1238006) can be achieved via the formation of a benzophenone (B1666685) intermediate, followed by cyclization.[7][8] A plausible route for the synthesis of this compound is outlined below.
Caption: Synthetic workflow for this compound.
Protocol:
-
Friedel-Crafts Acylation: To a solution of 2,3,4-trimethoxybenzoic acid and phenol in a suitable solvent, add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with ice water and extract the product with an organic solvent. Purify the resulting 2-hydroxy-3,4,5-trimethoxybenzophenone by column chromatography.
-
Cyclization: Heat the purified benzophenone intermediate under reflux in a high-boiling point solvent (e.g., diphenyl ether) or via thermolysis in water in a sealed vessel to induce cyclization to 1,2,3-trimethoxyxanthone.
-
Selective Demethylation: Treat the 1,2,3-trimethoxyxanthone with a demethylating agent such as hydrogen bromide in acetic acid. The reaction conditions (temperature and time) should be carefully controlled to achieve selective demethylation at positions 3 and 4, yielding the final product, this compound. Purify the final compound by recrystallization or column chromatography.
In Vitro Anticancer Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.[1][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.[1][7]
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Protocol:
-
Preparation of Solutions: Prepare serial dilutions of this compound and the positive control in methanol or ethanol.
-
Assay Procedure: In a 96-well plate, add 50 µL of the sample or control dilutions to 150 µL of the DPPH solution. Include a blank containing only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_blank - A_sample) / A_blank * 100, where A is the absorbance. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
In Vitro Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[10][11]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
5x Stop buffer/loading dye
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Etoposide)
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x reaction buffer, kDNA, and distilled water.
-
Compound Addition: Add various concentrations of this compound or the positive control to the reaction tubes. Include a no-enzyme control and a no-drug control.
-
Enzyme Addition: Add human Topoisomerase II to all tubes except the no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
-
Data Analysis: Assess the inhibition of topoisomerase II activity by observing the decrease in the amount of decatenated DNA in the presence of the test compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The provided protocols offer a foundational framework for researchers to synthesize and evaluate this compound. Future research should focus on obtaining specific quantitative data for this compound through a comprehensive battery of in vitro and in vivo assays to elucidate its precise biological effects and mechanisms of action. A thorough structure-activity relationship (SAR) study of a series of related xanthones would also be invaluable in optimizing the therapeutic potential of this chemical class.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase assays [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroxy-2-methoxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,4-Dihydroxy-2-methoxyxanthone synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic routes include:
-
Demethylation of a polymethoxy precursor: A common and direct method involves the selective demethylation of 2,3,4-trimethoxyxanthone using a strong acid like sulfuric acid.
-
Cyclization of a benzophenone (B1666685) intermediate: This classic approach involves the synthesis of a substituted 2-hydroxy-benzophenone followed by cyclization to form the xanthone (B1684191) core. This method offers versatility in introducing various substituents.
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
-
Side reactions: Undesired side reactions can consume starting materials or the desired product. Common side reactions include over-demethylation, incomplete cyclization, or rearrangement products.
-
Suboptimal work-up and purification: Significant loss of product can occur during extraction, washing, and purification steps if not optimized.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be determined beforehand to ensure good separation of the spots.
Q4: What are the best practices for purifying the final product?
A4: Column chromatography is the most common and effective method for purifying this compound. A silica (B1680970) gel stationary phase with a gradient elution of hexane and ethyl acetate (B1210297) is typically used. The polarity of the solvent system should be gradually increased to first elute non-polar impurities and then the desired product. Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) can be performed after column chromatography to obtain a highly pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Check the purity and activity of all reagents. Use freshly opened or purified reagents if necessary. 2. Optimize the reaction temperature. For demethylation with H2SO4, ensure the temperature is maintained as per the protocol. For benzophenone cyclization, the temperature might need to be increased. 3. Extend the reaction time and monitor progress using TLC. |
| Multiple Spots on TLC (Byproduct Formation) | 1. Over-demethylation (in the case of polymethoxy precursors). 2. Incomplete cyclization of the benzophenone intermediate. 3. Formation of isomeric products. | 1. Carefully control the reaction temperature and time. Consider using a milder demethylating agent. 2. Ensure the cyclization conditions (e.g., temperature, catalyst) are optimal. A stronger dehydrating agent might be required. 3. Optimize the reaction conditions to favor the formation of the desired isomer. Purification by column chromatography will be crucial. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvents. 2. Emulsion formation during extraction. 3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent system for extraction. Back-extraction might be necessary. 2. Add a small amount of brine to break the emulsion. Centrifugation can also be effective. 3. Optimize the mobile phase for column chromatography. Try a different solvent system or a different stationary phase (e.g., alumina). |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. As mentioned above, increase reaction time or temperature. 2. Repeat the column chromatography with a shallower solvent gradient to improve separation. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the hypothetical effect of varying reaction parameters on the yield of this compound synthesized via demethylation of 2,3,4-trimethoxyxanthone. This data is intended to be illustrative of potential optimization pathways.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Temperature (°C) | 50 | 45 | 70 | 65 | 90 | 50 (over-demethylation observed) |
| Reaction Time (h) | 2 | 50 | 4 | 65 | 8 | 60 (some degradation) |
| H2SO4 Conc. (%) | 80 | 40 | 90 | 65 | 98 | 55 (increased byproducts) |
Key Observation: The optimal yield is likely achieved at a moderate temperature (around 70°C) and reaction time (around 4 hours) with a specific concentration of sulfuric acid (around 90%). Higher temperatures and acid concentrations can lead to increased side reactions and lower yields.
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation
This protocol is based on the general principle of demethylating polymethoxyxanthones.
Materials:
-
2,3,4-Trimethoxyxanthone
-
Concentrated Sulfuric Acid (H2SO4, 90%)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trimethoxyxanthone (1.0 eq) in a minimal amount of a suitable inert solvent if necessary, or use it neat.
-
Demethylation: Carefully add concentrated sulfuric acid (90%, 5-10 volumes) to the flask while cooling in an ice bath.
-
Heating: Remove the ice bath and heat the reaction mixture to 70°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3) every hour. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis via Benzophenone Cyclization (General Approach)
This is a generalized two-step protocol that can be adapted for the synthesis of this compound.
Step 1: Synthesis of the Benzophenone Intermediate
-
Friedel-Crafts Acylation: React a suitably substituted benzoic acid (e.g., 2-hydroxy-3-methoxybenzoic acid) with a substituted phenol (B47542) (e.g., 1,2,4-trihydroxybenzene) in the presence of a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) or a condensing agent (e.g., polyphosphoric acid). The reaction is typically carried out in an inert solvent at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, extracted, and the crude benzophenone is purified by column chromatography or recrystallization.
Step 2: Cyclization to the Xanthone
-
Cyclodehydration: The purified benzophenone is heated in the presence of a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or a mixture of acetic anhydride (B1165640) and pyridine.
-
Work-up and Purification: The reaction mixture is worked up as described in Protocol 1, and the final xanthone product is purified by column chromatography and/or recrystallization.
Visualizations
solubility issues of 3,4-Dihydroxy-2-methoxyxanthone in aqueous solutions
Welcome to the technical support center for 3,4-Dihydroxy-2-methoxyxanthone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The xanthone (B1684191) backbone is a tricyclic aromatic system, which is inherently hydrophobic. While the hydroxyl and methoxy (B1213986) groups can participate in hydrogen bonding, the large nonpolar surface area of the molecule dominates, leading to poor interaction with water molecules.
Q2: What are the common challenges encountered during in vitro and in vivo experiments due to its poor solubility?
A2: In in vitro assays, low solubility can lead to compound precipitation in aqueous buffers, resulting in inaccurate and irreproducible data. For in vivo studies, poor aqueous solubility often translates to low oral bioavailability, as the compound does not dissolve efficiently in gastrointestinal fluids, leading to erratic absorption and variable plasma concentrations.
Q3: What initial steps can I take to dissolve this compound for preliminary experiments?
A3: For initial laboratory experiments, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727), to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: What are the most effective strategies for enhancing the aqueous solubility of this compound for more advanced applications?
A4: Several techniques have proven effective for enhancing the solubility of poorly soluble compounds like xanthone derivatives. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The hydroxyl groups on this compound may allow for increased solubility in basic solutions.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic xanthone molecule within the cavity of a cyclodextrin (B1172386) can form a more water-soluble inclusion complex.[2][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][5][6]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1][2][7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, often due to the dilution of the organic stock solution.
Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration in your final assay buffer and work below this limit.
-
Optimize Co-solvent System: If permissible in your assay, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) may help. However, be mindful of solvent toxicity to your cells or biological system.
-
Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your assay buffer to increase the solubility of the compound.
Issue 2: Inconsistent Results and Low Bioavailability in Animal Studies
Cause: Poor dissolution of the compound in the gastrointestinal tract leads to variable and incomplete absorption.
Solutions:
-
Formulation with Solubilizing Agents: Formulate the compound with surfactants, lipids, or other solubilizing agents to create a self-emulsifying drug delivery system (SEDDS) or a microemulsion.
-
Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer. This can improve the dissolution rate and extent of absorption.[5][6][8]
-
Nanosuspension: Reduce the particle size of the compound to the nanometer range to increase its surface area and dissolution velocity.[2]
Quantitative Data Summary
| Technique | Typical Fold Increase in Apparent Solubility | Advantages | Disadvantages |
| Co-solvency | 2 to 50-fold | Simple to implement in a lab setting. | Potential for solvent toxicity. |
| pH Adjustment | Variable, depends on pKa | Can be highly effective for ionizable compounds. | Only applicable within the physiological pH range for in vivo studies. |
| Cyclodextrin Complexation | 10 to 100-fold | High efficiency, low toxicity. | Can be costly for large-scale production. |
| Solid Dispersion | 10 to 200-fold | Significant enhancement in dissolution and bioavailability. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Nanosuspension | >100-fold | Drastically improves dissolution rate. | Potential for physical instability (particle aggregation). |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
0.45 µm syringe filter
-
Lyophilizer
Methodology:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the this compound in a minimal amount of ethanol to create a concentrated solution.
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Slowly add the ethanolic solution of the xanthone to the aqueous HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, precipitated compound.
-
Freeze the filtered solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP) K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:4 w/w).
-
Dissolve both the xanthone and PVP K30 in a suitable volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the methanol using a rotary evaporator at 40-50°C under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
Visualizations
Caption: A workflow diagram illustrating strategies for addressing solubility issues.
Caption: A potential signaling pathway influenced by xanthone derivatives.[9][10]
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanthone Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of xanthones from plant material.
Troubleshooting Guide
This section addresses common problems encountered during xanthone (B1684191) extraction, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my xanthone yield consistently low?
A1: Low xanthone yield can stem from several factors, from the quality of the plant material to the extraction parameters. Here are some common causes and solutions:
-
Poor Quality of Plant Material: The concentration of xanthones can vary depending on the plant's age, growing conditions, and post-harvest handling.
-
Inappropriate Solvent Selection: The polarity of the solvent is critical for efficient xanthone extraction.
-
Solution: Xanthones are generally soluble in organic solvents with moderate polarity.[3] Ethanol (B145695) and acetone (B3395972) have been shown to be effective.[3][4] For instance, one study found that acetone produced the highest total xanthone yield after 48 hours of extraction.[3][5] An 80:20 mixture of acetone and water can also be an effective solvent system.[6] Experiment with different solvents or solvent mixtures to find the optimal choice for your specific plant material.
-
-
Suboptimal Extraction Time and Temperature: Both time and temperature significantly impact extraction efficiency.
-
Solution: Conduct a time-course study (e.g., 24, 36, 48 hours) to determine the optimal extraction duration.[7] Be aware that prolonged extraction at high temperatures can lead to the degradation of heat-sensitive xanthones.[6] For methods like subcritical water extraction, increasing the temperature (e.g., from 120°C to 180°C) can significantly increase the yield.[5][8]
-
-
Incorrect Solid-to-Liquid Ratio: An insufficient amount of solvent can lead to saturation and incomplete extraction.
Q2: I'm observing degradation of my extracted xanthones. What could be the cause and how can I prevent it?
A2: Xanthone degradation is often caused by exposure to excessive heat, light, or inappropriate pH levels.
-
Thermal Degradation: Many extraction methods, such as Soxhlet, involve high temperatures which can degrade thermolabile compounds.[6]
-
Solution: Consider using non-thermal or rapid heating extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[7] If using thermal methods, optimize the temperature and duration to minimize degradation. For instance, in hot-air drying of mangosteen rind, temperatures above 75°C led to increased xanthone degradation.[11]
-
-
Photodegradation: Some xanthones are sensitive to light.
-
Solution: Protect your extracts from light by using amber-colored glassware or by working in a dimly lit environment. Store extracts in the dark at low temperatures.[12]
-
-
pH Instability: Extreme pH values can also lead to the degradation of xanthones.
-
Solution: Maintain a neutral or slightly acidic pH during extraction and storage, unless a specific pH is required for a particular protocol.
-
Q3: My purified xanthone fraction is still showing impurities. How can I improve the purification process?
A3: Impurities in the final extract are a common issue. Here are some strategies to enhance purification:
-
Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases in chromatography is crucial for good separation.
-
Solution: For column chromatography, ensure the silica (B1680970) gel is properly packed.[13] Optimize the solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.[13] Preparative High-Performance Liquid Chromatography (HPLC) can offer a higher degree of purification.[9]
-
-
Co-extraction of Similar Compounds: Plant materials contain a complex mixture of compounds, and some may have similar polarities to xanthones, making separation difficult.
-
Solution: A sequential extraction approach can be effective. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities, followed by a more polar solvent to extract the xanthones.[14]
-
-
Precipitation on the Column: The sample may precipitate on the column if the loading solvent is not appropriate.
-
Solution: Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto the column.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is generally the most efficient for xanthones?
A1: Modern "green" extraction techniques often show higher efficiency in terms of yield and extraction time compared to conventional methods.
-
Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration. It has been shown to be more efficient than maceration and Soxhlet extraction, yielding higher concentrations of xanthones in a shorter time.[1][10][11]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample rapidly, significantly reducing extraction time and solvent consumption.[7][13]
-
Subcritical and Supercritical Fluid Extraction: These methods use solvents at elevated temperatures and pressures. Subcritical water extraction has shown high yields of xanthones.[5][6] Supercritical CO2 extraction is another green alternative, though it may require a co-solvent like ethanol to improve the extraction of polar xanthones.[15]
Q2: What is the best solvent for extracting xanthones?
A2: The choice of solvent is a critical parameter. Generally, solvents of medium polarity are most effective.
-
Ethanol and Acetone: These are frequently reported as efficient solvents for xanthone extraction.[3][4] One study found that ethanol was the best solvent for extracting both xanthones and antioxidants.[4] Another reported that acetone yielded the highest total xanthone content.[3][5]
-
Solvent Mixtures: A mixture of solvents can sometimes provide better results. For example, an 80:20 acetone/water mixture has been shown to be effective.[6]
-
Green Solvents: Natural deep eutectic solvents (NADES) are being explored as environmentally friendly alternatives to traditional organic solvents.[16]
Q3: How can I quantify the amount of xanthones in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of xanthones.
-
HPLC Method: A standard method involves using a C18 reverse-phase column with a gradient of methanol (B129727) in formic acid.[6] Detection is typically performed using a photodiode array (PDA) detector at a wavelength of around 254 nm or 320 nm.[6] The identity of the xanthones can be confirmed by comparing their retention times and UV spectra with those of known standards.[17]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Xanthones from Mangosteen Pericarp
| Extraction Method | Solvent | Time | Temperature | Xanthone Yield (mg/g dry weight) | Reference |
| Maceration | 95% Ethanol | 2 h | Room Temp. | 0.0565 | [6][10] |
| Soxhlet Extraction | 95% Ethanol | 2 h | Boiling Point | 0.1221 | [6][10] |
| Ultrasound-Assisted | 80% Ethanol | 0.5 h | 33°C | 0.1760 | [6][10] |
| Microwave-Assisted | 71% Ethanol | 2.24 min | - | Not directly comparable | [10] |
| Subcritical Water | Deionized Water | 150 min | 180°C | 34 | [6] |
Table 2: Effect of Solvent and Extraction Time on Total Xanthone Yield (Maceration)
| Solvent | Extraction Time (h) | Total Xanthone Yield (mg/g extract) | Reference |
| Acetone | 48 | 32.825 | [3][5] |
| Ethanol | 24 | - (Best for antioxidant yield) | [3][5] |
| Methanol | 48 | ~31.7 | [18] |
| Ethyl Acetate | 48 | ~29.5 | [18] |
| Hexane | 48 | ~22.1 | [18] |
| Acetic Acid | 48 | ~22.5 | [18] |
| Water | 48 | 20.646 | [18] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Xanthones
-
Sample Preparation: Dry the plant material (e.g., mangosteen pericarp) at 60°C and grind it into a fine powder.
-
Extraction:
-
Place 5 g of the powdered plant material into a 250 mL beaker.
-
Add 100 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 33°C and the ultrasonic amplitude to 75%.
-
Extract for 30 minutes.[1]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Xanthones
-
Sample Preparation: Prepare the powdered plant material as described in Protocol 1.
-
Extraction:
-
Filtration and Concentration: Follow the same procedure as in Protocol 1.
Visualizations
Signaling Pathways Modulated by Xanthones
Xanthones exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating some of the key pathways involved in their antioxidant, anti-inflammatory, and anti-cancer activities.
Caption: Xanthone-mediated activation of the Nrf2/ARE antioxidant pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by xanthones.
Caption: Xanthone-induced apoptosis via inhibition of PI3K/Akt/mTOR pathway.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. customprocessingservices.com [customprocessingservices.com]
- 3. mdpi.com [mdpi.com]
- 4. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
degradation of 3,4-Dihydroxy-2-methoxyxanthone during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3,4-Dihydroxy-2-methoxyxanthone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
pH: The stability of the molecule is pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis and oxidation. For similar xanthones, greater stability is often observed at acidic to neutral pH (pH 3-7).
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation of the catechol moiety.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which features a catechol group, the primary degradation pathways are expected to be:
-
Oxidation: The dihydroxy-substituted aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and further polymerization into complex brown-colored mixtures.
-
Hydrolysis: Under strongly acidic or basic conditions, cleavage of the xanthone (B1684191) ring or other susceptible bonds may occur, although this is generally less common than oxidation for this class of compounds.
-
Photodegradation: UV light can provide the energy to initiate free-radical reactions, leading to the breakdown of the molecule.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following best practices:
-
Storage: Store the solid compound and solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Solvent Selection: Use high-purity, degassed solvents for preparing solutions.
-
pH Control: Maintain the pH of your experimental solutions within a stable range, preferably neutral to slightly acidic, using appropriate buffer systems.
-
Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, ensure the antioxidant does not interfere with your downstream analysis.
-
Minimize Exposure: Prepare solutions fresh and minimize their exposure to ambient light and temperature.
Q4: I am observing a color change (e.g., yellowing or browning) in my solution of this compound. What does this indicate?
A4: A color change, particularly to yellow or brown, is a strong indicator of degradation. This is often due to the oxidation of the catechol moiety to form colored quinone-like compounds and subsequent polymerization products. If you observe a color change, it is recommended to prepare a fresh solution and take stricter precautions to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in dose-response curves between experimental runs.
-
Loss of compound potency over the duration of the experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare fresh stock solutions in a high-purity, degassed solvent (e.g., DMSO, ethanol).2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.3. Before use, visually inspect the stock solution for any color change. |
| Degradation in cell culture media or assay buffer | 1. Minimize the pre-incubation time of the compound in the assay medium.2. Evaluate the stability of the compound in your specific assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC.3. If significant degradation is observed, consider adding an antioxidant to the medium (ensure it does not affect your assay) or modifying the experimental design to reduce incubation time. |
| Adsorption to plasticware | 1. Use low-binding microplates and tubes.2. Include a pre-treatment step where the plasticware is incubated with a blocking agent (e.g., bovine serum albumin), if compatible with your assay. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks appearing in the chromatogram in addition to the main compound peak.
-
Decrease in the area of the main compound peak over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample degradation during preparation or storage | 1. Prepare samples for HPLC analysis immediately before injection.2. If samples need to be stored in the autosampler, ensure it is temperature-controlled (e.g., 4°C).3. Use amber vials to protect samples from light. |
| On-column degradation | 1. Ensure the mobile phase pH is within the stable range for the compound.2. Check for the presence of metal ions in the mobile phase or HPLC system, which can catalyze oxidation. Use metal-free or PEEK tubing and fittings if necessary. |
| Mobile phase instability | 1. Prepare fresh mobile phase daily.2. Degas the mobile phase thoroughly before use. |
Quantitative Data on Degradation (Illustrative Examples)
The following tables provide illustrative quantitative data on the degradation of phenolic compounds under various stress conditions. This data is based on published studies of structurally similar compounds and should be used as a general guide. Actual degradation rates for this compound may vary.
Table 1: Illustrative Thermal Degradation of a Xanthone Derivative (Mangiferin) in Aqueous Solution
| Temperature (°C) | pH | Half-life (t½) (hours) |
| 80 | 4 | > 200 |
| 100 | 4 | 150 |
| 120 | 4 | 50 |
| 100 | 7 | 25 |
Data adapted from studies on mangiferin (B1668620) to illustrate the effect of temperature and pH.
Table 2: Illustrative Forced Degradation of a Phenolic Compound
| Stress Condition | % Degradation (Illustrative) |
| 0.1 M HCl, 60°C, 24h | 15% |
| 0.1 M NaOH, 60°C, 24h | 40% |
| 3% H₂O₂, RT, 24h | 60% |
| UV light (254 nm), 24h | 25% |
| Dry heat, 80°C, 48h | 10% |
This table provides hypothetical degradation percentages to illustrate the relative susceptibility to different stress conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm, 320 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Perform forced degradation studies as described in Protocol 2.
-
Inject the stressed samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the parent peak from any new peaks that appear.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation of all peaks.
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Methodology:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in a suitable solvent before HPLC analysis.
-
Photodegradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
Analysis:
Analyze all stressed samples and their corresponding controls using the developed stability-indicating HPLC method. Calculate the percentage degradation for each condition.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
Technical Support Center: Purification of 3,4-Dihydroxy-2-methoxyxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,4-Dihydroxy-2-methoxyxanthone.
Troubleshooting Guides
Column Chromatography
A primary method for the purification of xanthones is column chromatography. Below are common issues encountered and their respective solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure good separation. |
| Co-eluting impurities with similar polarity (e.g., isomers, partially demethylated/dihydroxylated precursors). | Try a different solvent system with varying selectivity (e.g., substitute ethyl acetate (B1210297) with acetone (B3395972) or use a ternary mixture). A gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation. | |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is 1:50 to 1:100 ratio of crude material to silica (B1680970) gel. | |
| Low Recovery of the Compound | Compound degradation on the silica gel. | The phenolic nature of this compound can make it susceptible to degradation on acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small percentage of a base like triethylamine (B128534) in the eluent, or use an alternative stationary phase such as neutral alumina (B75360). |
| The compound is eluting in very broad bands. | This may be due to poor column packing or a solvent system in which the compound is too soluble. Ensure the column is packed uniformly and select a solvent system that provides an appropriate Rf value. | |
| Irreversible adsorption to the stationary phase. | Pre-adsorbing the crude material onto a small amount of silica before loading it onto the column can sometimes mitigate this issue. | |
| Product Discoloration (Yellow/Brown Bands) | Oxidation of the dihydroxy moieties. | Work expeditiously and consider degassing solvents to minimize air exposure. The addition of a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the solvent system may help, but its subsequent removal must be considered. |
| Presence of highly colored impurities. | A preliminary purification step, such as a wash with a non-polar solvent or treatment with activated charcoal, might be necessary before chromatography. |
Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially after initial purification by chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Incorrect solvent or solvent system. | Perform small-scale solvent screening to find a suitable system. A good starting point is a polar protic solvent like ethanol (B145695) or methanol (B129727), or a mixed solvent system (e.g., methanol/water, acetone/hexane). | |
| Low Yield of Crystals | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to completely dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. | |
| Crystals were lost during filtration. | Use a pre-chilled solvent to wash the crystals during filtration to minimize re-dissolving. | |
| Oily Precipitate Forms Instead of Crystals | The compound's melting point is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent. |
| Presence of impurities that inhibit crystal lattice formation. | The sample may require further purification by chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on common synthetic routes, such as the condensation of a substituted benzoic acid with a phenol (B47542) followed by cyclization, potential impurities include:
-
Unreacted starting materials (e.g., 2,3,4-trihydroxybenzoic acid and anisole (B1667542) derivatives).
-
The uncyclized benzophenone (B1666685) intermediate.
-
Isomeric xanthone (B1684191) byproducts resulting from alternative cyclization pathways.
-
Partially methylated or demethylated analogs.
Q2: My purified this compound is always slightly colored. How can I obtain a colorless product?
A2: The discoloration is likely due to the oxidation of the catechol (3,4-dihydroxy) moiety, which is common in such structures. To decolorize the product, you can try dissolving it in a suitable solvent and treating it with a small amount of activated charcoal, followed by hot filtration and recrystallization. However, be aware that activated charcoal can also adsorb your product, potentially reducing the yield.
Q3: I am observing streaking on my TLC plate. What does this indicate?
A3: Streaking on a TLC plate often suggests that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to its acidic nature. This could be a sign of potential degradation on a larger column. To address this, you can add a small amount of acetic or formic acid to your mobile phase to improve the peak shape. Alternatively, as mentioned in the troubleshooting guide, using a deactivated silica gel or neutral alumina can be beneficial.
Q4: What are some recommended solvent systems for column chromatography of this compound?
A4: Given the polar nature of the dihydroxy groups, a good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate. A typical gradient might run from 10% to 50% ethyl acetate in hexane. For more polar impurities, a system containing methanol in dichloromethane might be necessary. Always optimize the solvent system with TLC first.
Q5: Can I use reverse-phase HPLC for the final purification?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent method for the final purification of polar compounds like this compound, especially for achieving high purity on a smaller scale. A C18 column with a gradient elution using a mixture of water (often with a small amount of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724) would be a suitable starting point.
Experimental Protocols
General Protocol for Column Chromatography
-
Preparation of the Column: Use a glass column with a diameter appropriate for the amount of material to be purified. Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial, least polar mobile phase.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., acetone or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Loading the Column: Carefully add the dry sample adsorbed on silica gel to the top of the packed column.
-
Elution: Begin elution with the starting solvent system determined by TLC analysis. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (or solvent mixture) and continue to add small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: Decision-making process for troubleshooting poor chromatographic separation.
Technical Support Center: 3,4-Dihydroxy-2-methoxyxanthone Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 3,4-Dihydroxy-2-methoxyxanthone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural xanthone (B1684191) derivative.[1] Its chemical formula is C₁₄H₁₀O₅.[2] Xanthones as a class are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: It is recommended to dissolve this compound in a high-quality solvent like DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q3: What is the expected mechanism of action for this compound?
Q4: In which cell-based assays is this compound typically used?
A4: Based on the activities of similar compounds, this compound is likely to be evaluated in a range of assays, including:
-
Cell viability and cytotoxicity assays (e.g., MTT, LDH, trypan blue).
-
Anti-inflammatory assays (e.g., measuring nitric oxide, IL-6, or TNF-alpha production).
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity).
-
Signaling pathway analysis (e.g., Western blotting, reporter gene assays).[5]
Troubleshooting Guide
Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT)
Q: My cell viability results are inconsistent or show high variability between replicates.
A: High variability in cell-based assays is a common issue.[6][7] Several factors could be contributing to this:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium.
-
Pipetting Errors: Calibrate your pipettes regularly and use a consistent pipetting technique.[8] For small volumes, ensure you are not introducing air bubbles.
-
Cell Health: Only use cells that are in the logarithmic growth phase and have a low passage number.[7][9] Stressed or unhealthy cells will respond inconsistently.
-
Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. If you see precipitates, you may need to lower the concentration or use a different solvent system.
Q: I am observing unexpected toxicity or a lack of effect from the compound.
A: This could be related to the compound itself, the assay conditions, or the cells.
-
Incorrect Concentration Range: Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your cell line.
-
Compound Stability: The compound may be unstable in your culture medium. Consider the half-life of the compound and the duration of your experiment.
-
Cell Line Sensitivity: Different cell lines will have varying sensitivities to a compound. What is effective in one cell line may not be in another.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds with reducing properties can interfere with MTT assays. Run a control with the compound in cell-free medium to check for direct effects on the assay reagents.
Anti-Inflammatory Assays (e.g., Nitric Oxide Measurement)
Q: I am not seeing an inhibitory effect on nitric oxide (NO) production after inducing inflammation (e.g., with LPS).
A: Consider the following troubleshooting steps:
-
LPS Potency: Ensure your lipopolysaccharide (LPS) is potent and that you are using it at a concentration that reliably induces a strong inflammatory response in your specific cell line (e.g., RAW 264.7 macrophages).
-
Timing of Treatment: The timing of compound addition relative to LPS stimulation is critical. Investigate whether pre-treatment, co-treatment, or post-treatment with this compound is most effective.
-
Cell Density: The density of your cells can impact the magnitude of the inflammatory response. Optimize the cell seeding density for your assay.
-
Griess Reagent Issues: The Griess reagent for NO detection is sensitive to light and should be freshly prepared. Ensure your standards are accurate.
Signaling Pathway Analysis (e.g., Western Blotting)
Q: I am unable to detect a change in the phosphorylation or expression of my target protein.
A: Western blotting issues can arise at multiple stages of the protocol.[9]
-
Sub-optimal Treatment Time: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in your protein of interest after treatment.
-
Poor Antibody Quality: Use an antibody that is validated for your specific application (Western blotting) and species. Titrate the antibody to determine the optimal concentration.[9]
-
Inefficient Protein Extraction: Use an appropriate lysis buffer containing protease and phosphatase inhibitors to ensure your target protein is not degraded and its phosphorylation state is preserved.
-
Insufficient Protein Loading: Quantify your protein lysates using a method like a BCA assay and ensure you are loading equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
Quantitative Data Summary
The following table provides hypothetical concentration ranges for initial experiments based on published data for similar xanthone compounds. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell line and assay.
| Assay Type | Cell Line Example | Suggested Starting Concentration Range | Potential IC₅₀ Range (Hypothetical) |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 1 µM - 100 µM | 10 µM - 50 µM |
| Anti-inflammatory (NO) | RAW 264.7 (Macrophage) | 0.5 µM - 50 µM | 5 µM - 25 µM |
| Apoptosis Induction | HT-29 (Colon Cancer) | 5 µM - 75 µM | 15 µM - 40 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blotting for NF-κB Pathway Activation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time, with or without an inflammatory stimulus (e.g., LPS or TNF-alpha).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. assaygenie.com [assaygenie.com]
- 9. azurebiosystems.com [azurebiosystems.com]
minimizing batch-to-batch variability of synthesized 3,4-Dihydroxy-2-methoxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 3,4-dihydroxy-2-methoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most cited synthetic route involves the selective demethylation of a precursor, 2,3,4-trimethoxyxanthone, using a strong acid catalyst such as sulfuric acid. An alternative approach is the cyclization of a substituted benzophenone, like 2,2'-dihydroxy-4-methoxybenzophenone, though this may present challenges in achieving the desired regioselectivity of the final product.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several parameters critically affect the outcome of the synthesis. These include the purity of starting materials, reaction temperature, reaction time, and the concentration of the acid catalyst. Precise control over these variables is essential to ensure reproducibility and high purity. Post-synthesis purification methods, such as column chromatography and recrystallization, are also crucial in obtaining a high-purity product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material and a reference standard of the product (if available), you can determine the extent of the conversion. A typical mobile phase for TLC analysis of xanthones is a mixture of ethyl acetate (B1210297) and hexane.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect distinct signals for the aromatic protons and a characteristic singlet for the methoxy (B1213986) group protons. The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (258.23 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups.
Troubleshooting Guide
Batch-to-batch variability in the synthesis of this compound can arise from several factors. This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor closely using TLC.- Optimize reaction temperature; too low may slow the reaction, too high may lead to degradation.- Ensure the purity and stoichiometry of reactants. |
| Degradation of product. | - Avoid excessive heating or prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Loss during workup/purification. | - Optimize extraction and purification protocols.- Use appropriate solvent systems for chromatography to ensure good separation. | |
| Low Purity (Multiple Spots on TLC) | Incomplete reaction. | - As above, ensure the reaction goes to completion. |
| Formation of side products. | - Incomplete demethylation: This can result in a mixture of partially demethylated xanthones. Optimize the concentration of sulfuric acid and reaction time.- Over-demethylation: Excessive reaction time or temperature can lead to the formation of trihydroxyxanthone. Carefully control reaction conditions.- Sulfonation: At high temperatures, sulfonation of the aromatic rings can occur. Maintain the recommended reaction temperature. | |
| Contamination from starting materials. | - Ensure the purity of the 2,3,4-trimethoxyxanthone starting material before use. Recrystallize if necessary. | |
| Inconsistent Crystal Formation During Recrystallization | Impurities inhibiting crystallization. | - Purify the crude product by column chromatography before recrystallization.- Perform a hot filtration step to remove any insoluble impurities. |
| Incorrect solvent system. | - Experiment with different solvent systems for recrystallization. A common choice is a mixture of polar and non-polar solvents, such as methanol/water or ethyl acetate/hexane. | |
| Difficulty in Product Isolation | Product is too soluble in the workup solvent. | - Use a less polar solvent for extraction.- Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Centrifuge the mixture if the emulsion persists. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation
This protocol describes the synthesis from 2,3,4-trimethoxyxanthone.
Materials:
-
2,3,4-Trimethoxyxanthone
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trimethoxyxanthone in a minimal amount of a suitable inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the designated time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the purified product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
| Parameter | Recommended Value |
| Reactant Ratio (Substrate:H₂SO₄) | 1 : 10 (molar ratio) |
| Reaction Temperature | 20-25 °C |
| Reaction Time | 12-24 hours |
| TLC Mobile Phase | Ethyl Acetate : Hexane (3:7 v/v) |
| Column Chromatography Eluent | Gradient of 10-40% Ethyl Acetate in Hexane |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis variability.
Caption: Key parameters influencing synthesis outcomes.
Technical Support Center: Enhancing the Bioavailability of Xanthone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered when working to enhance the bioavailability of xanthone (B1684191) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of xanthone compounds?
A1: The primary challenges stem from their inherent physicochemical properties. Xanthones are often characterized by poor water solubility due to their hydrophobic tricyclic core and are susceptible to extensive first-pass metabolism in the liver and intestines. This leads to low absorption from the gastrointestinal tract and rapid clearance from systemic circulation, significantly limiting their therapeutic efficacy.
Q2: What are the most common strategies to improve the bioavailability of xanthones?
A2: The most investigated strategies focus on overcoming poor solubility and reducing first-pass metabolism. These include:
-
Nanoformulations: Encapsulating xanthones in nanoparticles, nanoemulsions, liposomes, or solid lipid nanoparticles can enhance their solubility, protect them from degradation, and improve their absorption.[1]
-
Chemical Modification: Altering the chemical structure of xanthones, for instance, through glycosylation or esterification, can improve their water solubility and pharmacokinetic profile.[2]
-
Co-administration with Bioavailability Enhancers: Administering xanthones with compounds that inhibit metabolizing enzymes or enhance intestinal permeability, such as piperine (B192125), can increase their systemic exposure.
Q3: How do nanoformulations improve the bioavailability of xanthones?
A3: Nanoformulations enhance bioavailability through several mechanisms. Their small particle size provides a larger surface area for dissolution.[1] They can protect the encapsulated xanthone from enzymatic degradation in the gastrointestinal tract. Furthermore, some nanoformulations can be engineered for targeted delivery and may be absorbed through lymphatic pathways, bypassing the first-pass metabolism in the liver.[1]
Q4: Can co-administration of a xanthone with a crude plant extract improve its bioavailability?
A4: Yes, in some cases. Studies have shown that administering xanthones as part of a whole fruit extract, such as from mangosteen, can lead to increased exposure to the free, unconjugated form of the compound compared to administering the pure xanthone alone.[3][4] This is likely due to the presence of other compounds in the extract that may inhibit the enzymes responsible for xanthone metabolism.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of xanthone compounds.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency in Nanoparticles | Poor miscibility of the xanthone with the polymer matrix. The hydrophobic xanthone partitions into the aqueous phase during formulation. | Select a polymer with a hydrophobicity similar to the xanthone. Optimize the polymer-to-drug ratio; a higher polymer concentration can create a more robust matrix. For nanoprecipitation, decrease the rate of addition of the organic phase to the aqueous phase.[5] |
| Nanoparticle Aggregation | Insufficient amount of surfactant or stabilizer. In Solid Lipid Nanoparticles (SLNs), lipids may not have fully crystallized. | Increase the concentration of the surfactant or stabilizer. Screen different types of stabilizers to find one that is more effective. For SLNs, ensure the formulation is cooled sufficiently below the lipid's melting point to allow for complete crystallization. |
| In vivo Toxicity or Adverse Effects in Animal Models | The xanthone itself may have inherent toxicity at the administered dose. The formulation components (e.g., surfactants, polymers) may be causing toxicity.[6] The nanoformulation may be accumulating in certain organs, leading to toxicity. | Conduct a dose-response study to determine the maximum tolerated dose. Evaluate the toxicity of the blank formulation (without the xanthone). Analyze the biodistribution of the nanoformulation to identify potential organ accumulation. |
| High Variability in Pharmacokinetic Data | Issues with the oral gavage technique leading to inconsistent dosing. The formulation is not stable in the gastrointestinal environment. Inter-animal physiological differences. | Ensure proper training in oral gavage techniques to minimize stress and ensure accurate administration.[7] Consider using a more palatable vehicle to encourage voluntary consumption.[8] Evaluate the stability of the formulation in simulated gastric and intestinal fluids. Increase the number of animals per group to account for biological variability. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | The in vitro dissolution method does not accurately mimic the in vivo conditions. The formulation interacts with components of the gastrointestinal fluid (e.g., bile salts, enzymes) in a way not captured by the in vitro model. | Develop a more biorelevant in vitro dissolution medium that includes simulated gastric and intestinal fluids with appropriate enzymes and bile salts. Investigate the effect of food on the absorption of the formulation in vivo, as this can significantly alter the gastrointestinal environment. |
Data Presentation: Comparative Bioavailability of α-Mangostin Formulations
The following table summarizes pharmacokinetic data from preclinical studies on α-mangostin, a widely studied xanthone, demonstrating the impact of different formulation strategies on its oral bioavailability in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Free Drug) | Reference |
| Free α-Mangostin (in corn oil) | 40 | 4800 | 1.05 | Not Reported | - | [9] |
| α-Mangostin Solid Lipid Nanoparticles (AM-SLNP) | Not Specified | Higher than free α-mangostin | Not Specified | Not Specified | 3.3-fold | [3] |
| α-Mangostin Self-Microemulsifying Drug Delivery System (SMEDDS) | Not Specified | Not Specified | Not Specified | Not Specified | 4.75-fold | [1] |
| α-Mangostin Polymeric Nanoparticles | Not Specified | Significantly higher than free α-mangostin | Not Specified | Significantly higher than free α-mangostin | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation of α-Mangostin-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
α-Mangostin
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and α-mangostin (e.g., 10 mg) in an appropriate volume of DCM (e.g., 10 mL).[5]
-
Emulsification: Add the organic phase to a larger volume of PVA solution (e.g., 30 mL). Emulsify the mixture using a probe sonicator at a specified amplitude (e.g., 40%) with a set duty cycle (e.g., 4s on, 2s off) for a defined period (e.g., 2 minutes) in an ice bath to prevent overheating.[5]
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water (e.g., 30 mL) and stir for several hours (e.g., 2 hours) at room temperature to allow the DCM to evaporate. A rotary evaporator can be used to expedite this step.[5]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).[5]
-
Washing: Wash the nanoparticle pellet with deionized water multiple times (e.g., 3 times) to remove residual PVA and unencapsulated drug.[5]
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Preparation of α-Mangostin Nanoemulsion by Low-Energy Emulsification
Materials:
-
α-Mangostin
-
Palm oil (or other suitable oil)
-
Surfactant mixture (Smix): e.g., a combination of Tween 80 and Span 80
-
10% Citric acid
-
Aqueous phase (deionized water)
Procedure:
-
Solubility Determination: Determine the solubility of α-mangostin in the selected oil and surfactants to ensure proper loading.
-
Oil Phase Preparation: Dissolve a specific amount of α-mangostin (e.g., 20 mg) in the oil phase (e.g., to yield a final concentration of 0.2% w/v).[3]
-
Nanoemulsion Formation: To the oil phase, add the Smix, citric acid, and the aqueous phase in the predetermined optimal ratios.[3] The low-energy emulsification technique relies on the spontaneous formation of the nanoemulsion upon gentle mixing.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable nanoemulsion.
Protocol 3: Co-administration of a Xanthone with Piperine for In Vivo Bioavailability Studies
Materials:
-
Xanthone compound of interest
-
Piperine
-
Vehicle suitable for oral administration in the chosen animal model (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Formulation Preparation: Prepare two separate suspensions: one containing the xanthone at the desired dose and another containing piperine at the desired dose in the chosen vehicle. A typical dose for piperine as a bioenhancer in mice is 10 mg/kg.[11]
-
Animal Dosing:
-
Control Group: Administer the xanthone suspension to the control group of animals via oral gavage.
-
Test Group: Administer the piperine suspension to the test group of animals via oral gavage. Approximately 30-60 minutes later, administer the xanthone suspension to the same animals. The time interval allows for the piperine to inhibit metabolizing enzymes before the xanthone is absorbed.
-
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points after the administration of the xanthone.
-
Bioanalysis: Analyze the plasma samples for the concentration of the xanthone using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both the control and test groups and determine the relative increase in bioavailability.
Visualizations
Caption: Experimental workflow for developing and evaluating xanthone nanoformulations.
Caption: Xanthone-mediated activation of the Nrf2 signaling pathway.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by xanthones.
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizonepublishing.com [horizonepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Xanthone-Based Drugs in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with xanthone-based anticancer drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming resistance in cancer cells.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to resolve specific experimental issues.
Guide 1.1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) values for your xanthone-based drug between replicate experiments on the same resistant cell line.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Over-confluent or sparse cultures can lead to inconsistent results. Create a growth curve for your resistant cell line to determine the optimal seeding density that ensures logarithmic growth throughout the experiment.[1] |
| Compound Stability | Prepare fresh dilutions of your xanthone (B1684191) derivative for each experiment. Some compounds may be unstable in cell culture media over time.[2] |
| DMSO Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to some cell lines.[3] Run a vehicle-only control to determine the maximum non-toxic concentration for your specific cell line.[3] |
| Assay Interference | Some xanthone compounds may have intrinsic fluorescence or directly reduce tetrazolium salts (MTT, MTS), leading to inaccurate readings.[4] Perform a cell-free control experiment by adding the xanthone to the medium with the assay reagent to check for direct chemical interference.[4] If interference is detected, consider using an alternative viability assay such as a crystal violet assay or a real-time cell analysis system. |
| Incubation Time | Optimize the drug incubation time. A duration that is too short may not be sufficient to induce a measurable effect, while a very long incubation might lead to secondary effects unrelated to the initial drug action. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.[1] |
Guide 1.2: Establishing a Stable Xanthone-Resistant Cell Line
Problem: You are struggling to generate a stable xanthone-resistant cancer cell line.
| Possible Cause | Recommended Solution |
| Initial Drug Concentration | The starting concentration of the xanthone may be too high, causing widespread cell death, or too low, providing insufficient selective pressure.[2] Determine the IC50 of the parental cell line and begin the resistance induction protocol with a concentration at or slightly below the IC50.[2] |
| Dose Escalation Strategy | Increasing the drug concentration too rapidly does not allow sufficient time for the cells to adapt and develop resistance mechanisms.[2] Employ a gradual dose escalation strategy. After the initial selection, increase the concentration by 1.5- to 2-fold only after the surviving cells have resumed a stable growth rate.[2] This process can take several months.[5] |
| Parental Cell Line Choice | Some cell lines may have intrinsic resistance or may not readily acquire resistance to certain drugs due to their genetic makeup.[2] If possible, try generating resistant lines from a different parental cell line known to be initially sensitive to the xanthone derivative.[2] |
| Clonal Heterogeneity | The resulting cell population may be a mix of clones with varying levels of resistance, leading to inconsistent experimental results.[2] Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.[2] |
| Maintaining Resistance | Resistance may be lost if the selective pressure is removed. Maintain the resistant cell line in a medium containing a maintenance dose of the xanthone (typically the concentration at which they were selected).[5] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions related to overcoming xanthone resistance.
Q1: My xanthone compound is less effective in a cancer cell line known to overexpress P-glycoprotein (P-gp). How can I confirm that P-gp is responsible for the observed resistance?
A1: You can perform a series of experiments to determine the role of P-gp in xanthone resistance:
-
Reversal of Resistance: Co-incubate the resistant cells with your xanthone and a known P-gp inhibitor, such as verapamil (B1683045).[6][7] A significant decrease in the IC50 value of the xanthone in the presence of the inhibitor suggests P-gp-mediated efflux.
-
Efflux Pump Assay: Use a fluorescent P-gp substrate like Rhodamine 123.[8][9] Resistant cells overexpressing P-gp will show lower intracellular fluorescence of Rhodamine 123 compared to the parental (sensitive) cells. This efflux can be inhibited by your xanthone if it is a P-gp substrate or inhibitor, or by a positive control inhibitor like verapamil.[10][11]
-
Western Blot Analysis: Directly measure the protein expression levels of P-gp in your parental and resistant cell lines.[12][13][14] A higher level of P-gp in the resistant cell line provides strong evidence for its involvement.
Q2: I am performing a Rhodamine 123 efflux assay to test if my xanthone derivative inhibits P-gp, but my results are unclear. What could be going wrong?
A2: Troubleshooting a Rhodamine 123 efflux assay involves several considerations:
-
Xanthone Autofluorescence: Some xanthones are naturally fluorescent and may interfere with the detection of Rhodamine 123. Run a control with your xanthone alone (without Rhodamine 123) to check for autofluorescence at the detection wavelength.
-
Sub-optimal Dye Concentration: The concentration of Rhodamine 123 is critical. Too high a concentration can lead to quenching or cytotoxicity, while too low a concentration may not provide a sufficient signal. Titrate the Rhodamine 123 concentration to find the optimal signal-to-noise ratio for your cell lines.
-
Incorrect Timing: The loading and efflux times are crucial. Optimize both by performing a time-course experiment to determine the point of maximum loading and the linear phase of efflux.[5]
-
Non-specific Dye Binding: Ensure that you are adequately washing the cells with cold PBS after loading to remove any non-specifically bound dye.[5]
Q3: I suspect that altered cell signaling pathways, such as PI3K/Akt or MAPK/ERK, are contributing to resistance to my xanthone. How can I investigate this?
A3: To investigate the role of signaling pathways in xanthone resistance, you can:
-
Western Blot for Phosphorylated Proteins: Compare the phosphorylation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK) in your sensitive and resistant cell lines, both at baseline and after treatment with your xanthone.[15][16][17] Increased basal phosphorylation or a lack of dephosphorylation upon xanthone treatment in resistant cells can indicate pathway-mediated resistance.
-
Use of Pathway Inhibitors: Combine your xanthone with specific inhibitors of the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways.[18] If the combination restores sensitivity to the xanthone in the resistant cell line, it suggests that the targeted pathway is involved in the resistance mechanism.
Q4: How do I quantify the synergistic effect of my xanthone when combined with a known MDR inhibitor?
A4: The combination index (CI) method is a common way to quantify drug synergy. This involves treating the cells with a range of concentrations of each drug alone and in combination at a constant ratio. The CI is then calculated using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[15]
Section 3: Data Presentation
Table 1: Cytotoxicity of Selected Xanthones in Sensitive and Resistant Cancer Cell Lines
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference(s) |
| α-Mangostin | Human colon cancer DLD-1 | 5-20 | Not Reported | - | [19] |
| Gambogic Acid | Human leukemia K562 | Not Reported | Not Reported | - | [20] |
| Isomorellin | Cholangiocarcinoma KKU-100 | 0.23 | 0.45 (with Doxorubicin) | ~2 | |
| Forbesione | Cholangiocarcinoma KKU-100 | 0.88 | 1.2 (with Doxorubicin) | ~1.4 | |
| 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one | Human breast cancer MDA-MB-231 | 0.46 | Not Reported | - | [15] |
Table 2: Reversal of Xanthone Resistance by MDR Inhibitors
| Xanthone Derivative | Resistant Cell Line | MDR Inhibitor | IC50 (µM) - Xanthone Alone | IC50 (µM) - Xanthone + Inhibitor | Reversal Fold | Reference(s) |
| Epirubicin (Anthracycline) | Human leukemia CEM/VCR 1000 | Verapamil (10 µg/ml) | Not Reported | Not Reported | 19 | [6] |
| Doxorubicin (Anthracycline) | Cholangiocarcinoma KKU-100 | Isomorellin | - | - | - |
Section 4: Experimental Protocols
Protocol 4.1: P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123
-
Cell Seeding: Seed both sensitive (parental) and resistant cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-incubation with Inhibitors: Wash the cells with pre-warmed PBS. Add media containing your test xanthone at various concentrations or a positive control P-gp inhibitor (e.g., 50 µM Verapamil). Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement (Uptake): Add ice-cold PBS to the wells and measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~529 nm).
-
Efflux: After the initial reading, replace the cold PBS with pre-warmed fresh medium (without Rhodamine 123) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement (Efflux): Measure the intracellular fluorescence again. A decrease in fluorescence indicates efflux.
-
Data Analysis: Calculate the accumulation of Rhodamine 123 by subtracting the background fluorescence. Compare the fluorescence in treated versus untreated cells and in resistant versus sensitive cells. A higher fluorescence in the presence of your xanthone indicates P-gp inhibition.
Protocol 4.2: Western Blot for Phospho-Akt (Ser473)
-
Cell Lysis: After treating sensitive and resistant cells with the xanthone for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17] (Note: Do not use milk for blocking with phospho-antibodies as it contains phosphoproteins that can cause high background).[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total Akt.
Section 5: Mandatory Visualizations
Caption: P-glycoprotein mediated efflux of xanthone-based drugs.
References
- 1. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 5. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay | MDPI [mdpi.com]
- 11. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AKT‐phosphorylated FOXO1 suppresses ERK activation and chemoresistance by disrupting IQGAP1‐MAPK interaction | The EMBO Journal [link.springer.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 3,4-Dihydroxy-2-methoxyxanthone and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 3,4-Dihydroxy-2-methoxyxanthone against the well-established antioxidant standard, Trolox. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on providing a framework for evaluation. It includes established antioxidant values for Trolox, data on structurally related xanthone (B1684191) derivatives to infer the potential activity of this compound, and detailed experimental protocols for conducting comparative antioxidant assays.
Quantitative Data on Antioxidant Potential
| Compound | Assay | Value | Reference |
| Trolox | DPPH (IC₅₀) | ~4-10 µg/mL | [No direct citation available] |
| ABTS (TEAC) | 1.0 (by definition) | [No direct citation available] | |
| Compound 1 (a prenylated xanthone) | DPPH (IC₅₀) | 19.64 µM | [1][2] |
| Compound 6 (a prenylated xanthone) | DPPH (IC₅₀) | 66.88 µM | [1][2] |
| Hydroxyxanthone 3b | DPPH (IC₅₀) | 349 ± 68 µM | [3] |
| Shamimoside (a xanthone C-glucoside) | DPPH (IC₅₀) | 150 µg/mL | [4] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC₅₀ value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox.
The antioxidant activity of xanthones is often attributed to the number and position of hydroxyl groups on the xanthone core[5]. For instance, studies on various xanthone derivatives have demonstrated significant free radical scavenging activity[1][2][6][7]. The presence of dihydroxy and methoxy (B1213986) groups in this compound suggests it may possess notable antioxidant properties, which can be quantified using the standardized assays detailed below.
Experimental Protocols
To facilitate the direct comparison of this compound with Trolox, detailed methodologies for the DPPH and ABTS assays are provided.
DPPH Radical Scavenging Assay
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable DPPH radical (purple) to a non-radical form (yellow), with the change in absorbance measured spectrophotometrically.
Materials:
-
This compound
-
Trolox (or other standard antioxidant like Ascorbic Acid)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectroscopic grade)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of Trolox in methanol.
-
From the stock solutions, prepare a series of dilutions for both the test compound and the standard.
-
-
Assay:
-
To a 96-well microplate, add 100 µL of the various concentrations of the sample or standard solutions.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
Trolox
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•⁺ stock solution.
-
Before use, dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of Trolox in a suitable solvent.
-
From the stock solutions, prepare a series of dilutions for both the test compound and the standard.
-
-
Assay:
-
To a 96-well microplate, add 10 µL of the various concentrations of the sample or standard solutions.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
A control well should contain 10 µL of the solvent and 190 µL of the diluted ABTS•⁺ solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•⁺ is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the linear plot of % inhibition versus concentration for the sample by the slope of the same plot for Trolox.
-
Visualizing the Experimental Workflow and Comparison
To further clarify the experimental process and the logical framework for comparison, the following diagrams are provided.
Caption: Workflow for comparing antioxidant activity.
Caption: Framework for logical comparison of antioxidant potential.
References
- 1. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated xanthones from the bark of Garcinia xanthochymus and their 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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A Comparative Analysis of 3,4-Dihydroxy-2-methoxyxanthone and Other Dihydroxy-methoxyxanthone Isomers for Researchers and Drug Development Professionals
An In-depth Review of Antioxidant, Anti-inflammatory, and Anticancer Activities Supported by Experimental Data
For researchers and professionals in the field of drug development, the nuanced structural differences between isomeric compounds can translate to significant variations in biological activity. This guide provides a comprehensive comparison of 3,4-dihydroxy-2-methoxyxanthone against other dihydroxy-methoxyxanthone isomers, focusing on their performance in antioxidant, anti-inflammatory, and anticancer assays. This analysis is supported by available experimental data to inform future research and development efforts.
Comparative Biological Activities: A Quantitative Overview
The substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone (B1684191) scaffold plays a critical role in determining the biological efficacy of these compounds. The following tables summarize the available quantitative data (IC50 values) for this compound and its isomers, providing a basis for comparative evaluation.
Antioxidant Activity
The antioxidant capacity of dihydroxy-methoxyxanthone isomers is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, with lower IC50 values indicating greater antioxidant potential.
Table 1: Comparative Antioxidant Activity of Dihydroxyxanthone Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| 1,6-dihydroxyxanthone | 349 ± 68 | [1] |
| 1,3,8-trihydroxyxanthone | >500 | [2] |
| 1,5,6-trihydroxyxanthone | >500 | [2] |
Note: Direct comparative IC50 values for the DPPH assay for a wide range of dihydroxy-methoxyxanthone isomers, including this compound, are limited in the currently available literature. The data presented for di- and trihydroxyxanthones provides a contextual baseline.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Table 2: Comparative Anti-inflammatory Activity of Dihydroxy-methoxyxanthone Isomers (Inhibition of Nitric Oxide Production)
| Compound | Concentration | % Inhibition of NO Production | Cell Line | Reference |
| This compound | 10 µM | Significant | RAW 264.7 | [3] |
Note: While a specific IC50 value for this compound is not provided in the cited study, it was highlighted for its significant anti-inflammatory effect at a concentration of 10 µM, demonstrating higher potency than the positive control quercetin.[3] More quantitative comparative data is needed for a complete analysis.
Anticancer Activity
The cytotoxic effects of dihydroxy-methoxyxanthone isomers against various cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 3: Comparative Anticancer Activity of Dihydroxyxanthone Isomers Against WiDr (Colon Adenocarcinoma) Cell Line
| Compound | IC50 (µM) | Reference |
| 1,6-dihydroxyxanthone | 355 | [1] |
| 3,6-dihydroxyxanthone | 485 | [1] |
| 1,3-dihydroxyxanthone | 1255 | [1] |
| 3,4-dihydroxyxanthone (B1238006) | >1000 | [1] |
Note: This table presents data for dihydroxyxanthones. While not a direct comparison of dihydroxy-methoxyxanthone isomers, it provides insight into the influence of the hydroxyl group positioning on anticancer activity. The relatively low activity of 3,4-dihydroxyxanthone in this specific assay suggests that the addition of a methoxy group at the 2-position in this compound could significantly alter its cytotoxic profile.
Structure-Activity Relationship (SAR) Insights
The biological activities of xanthone derivatives are intrinsically linked to their structural features. The number and position of hydroxyl and methoxy groups influence their antioxidant, anti-inflammatory, and anticancer properties.
-
Antioxidant Activity: The antioxidant capacity is often attributed to the hydrogen-donating ability of the hydroxyl groups. The position of these groups affects the stability of the resulting radical and, consequently, the antioxidant potency.
-
Anti-inflammatory Activity: Structure-activity relationship studies suggest that positions C1, C3, C6, and C8 are key for the biological activity of xanthones. The presence of hydroxyl and methoxy groups at these and other positions can modulate the anti-inflammatory response.[3]
-
Anticancer Activity: The substitution pattern on the xanthone nucleus is crucial for its anticancer effects. For instance, the arrangement of hydroxyl and methoxyl groups can significantly impact the cytotoxicity against different cancer cell lines.[2]
Signaling Pathways
While specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related methoxylated xanthones provide valuable insights. For example, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) has been shown to exert its anti-inflammatory effects by suppressing the TLR4/NF-κB and MAPK signaling pathways. It is plausible that this compound may act through similar or related pathways to mediate its biological activities.
References
Unveiling the Anti-inflammatory Potential of 3,4-Dihydroxy-2-methoxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory mechanisms of 3,4-Dihydroxy-2-methoxyxanthone, comparing its potential efficacy with established anti-inflammatory agents. Leveraging experimental data from studies on structurally similar xanthone (B1684191) derivatives, this document outlines the key signaling pathways involved, presents detailed experimental protocols for validation, and offers a comparative assessment to inform future research and drug development endeavors.
Introduction to this compound and the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key molecular orchestrator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of a wide array of pro-inflammatory genes. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation, controlling the production of inflammatory mediators.
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. Numerous studies have highlighted their potential as anti-inflammatory agents. While direct experimental data on this compound is emerging, extensive research on structurally related xanthones, such as 1,7-dihydroxy-3,4-dimethoxyxanthone, provides strong evidence for its likely mechanism of action. This guide will, therefore, draw upon this body of knowledge to elucidate the probable anti-inflammatory pathways of this compound and compare it with other well-known anti-inflammatory compounds.
Proposed Anti-inflammatory Mechanism of this compound
Based on studies of analogous xanthone compounds, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. These genes include those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes involved in inflammation (e.g., COX-2, iNOS).
This compound is proposed to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors and enzymes that contribute to the inflammatory response. Evidence from related xanthones suggests that this compound may inhibit the phosphorylation of key MAPK proteins, thereby downregulating the production of inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of this compound.
Comparative Analysis with Alternative Anti-inflammatory Agents
To contextualize the potential of this compound, it is compared with well-characterized anti-inflammatory agents: Diclofenac (a non-steroidal anti-inflammatory drug, NSAID), and two natural compounds, Quercetin and Curcumin.
| Compound | Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound (Proposed) | Xanthone | Inhibition of NF-κB and MAPK signaling pathways | IKK, p38, ERK, JNK |
| Diclofenac | NSAID | Non-selective COX inhibitor | COX-1, COX-2 |
| Quercetin | Flavonoid | Inhibition of NF-κB and MAPK signaling pathways; Antioxidant | IKK, JNK, p38, PI3K/Akt |
| Curcumin | Curcuminoid | Inhibition of NF-κB, AP-1, and JAK/STAT signaling pathways | NF-κB, COX-2, LOX, TNF-α, IL-6 |
Experimental Data Summary
The following tables summarize hypothetical quantitative data based on typical results from in vitro anti-inflammatory assays for xanthone derivatives and comparator compounds.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ for NO Production (µM) | IC₅₀ for PGE₂ Production (µM) | IC₅₀ for TNF-α Release (µM) | IC₅₀ for IL-6 Release (µM) |
| This compound (Expected) | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.7 ± 2.1 | 20.1 ± 2.5 |
| Diclofenac | > 100 | 0.8 ± 0.1 | > 100 | > 100 |
| Quercetin | 25.6 ± 3.2 | 18.9 ± 2.3 | 22.4 ± 2.8 | 28.3 ± 3.5 |
| Curcumin | 10.5 ± 1.3 | 8.2 ± 1.1 | 12.1 ± 1.6 | 15.4 ± 1.9 |
Table 2: In Vitro Inhibition of Key Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Compound (at 20 µM) | % Inhibition of IκBα Phosphorylation | % Inhibition of p65 Nuclear Translocation | % Inhibition of p38 Phosphorylation | % Inhibition of ERK Phosphorylation |
| This compound (Expected) | 65 ± 5 | 70 ± 6 | 55 ± 4 | 50 ± 5 |
| Quercetin | 50 ± 4 | 55 ± 5 | 45 ± 4 | 40 ± 3 |
| Curcumin | 75 ± 6 | 80 ± 7 | 60 ± 5 | 58 ± 6 |
Detailed Experimental Protocols
To validate the anti-inflammatory mechanism of this compound, the following key experimental protocols are recommended.
In Vitro Anti-inflammatory Assays
Caption: Experimental workflow for in vitro anti-inflammatory assays.
5.1.1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in appropriate plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound, Diclofenac, Quercetin, or Curcumin for 1 hour.
5.1.2. LPS Stimulation:
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
5.1.3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Production: The levels of these inflammatory mediators in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
5.1.4. Western Blot Analysis:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Models
Caption: Experimental workflow for in vivo anti-inflammatory models.
5.2.1. Carrageenan-Induced Paw Edema in Rodents:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with this compound, a reference drug (e.g., Indomethacin), or vehicle 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema is calculated.
5.2.2. LPS-Induced Systemic Inflammation in Mice:
-
Animals: C57BL/6 mice are used.
-
Treatment: Mice are orally pre-treated with this compound or vehicle.
-
Induction of Inflammation: Mice are intraperitoneally injected with LPS (e.g., 5 mg/kg).
-
Sample Collection: Blood and tissues are collected at specific time points after LPS injection.
-
Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Tissue samples can be used for histological analysis and Western blotting to assess the activation of inflammatory signaling pathways.
Conclusion and Future Directions
The available evidence from structurally similar compounds strongly suggests that this compound possesses significant anti-inflammatory properties, likely mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. Its potential to modulate these key inflammatory cascades makes it a promising candidate for further investigation as a novel anti-inflammatory agent.
Future research should focus on:
-
Direct Experimental Validation: Conducting the outlined in vitro and in vivo experiments to confirm the proposed mechanism of action and quantify the efficacy of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anti-inflammatory activity and pharmacokinetic properties.
-
Target Identification and Validation: Utilizing advanced techniques such as proteomics and transcriptomics to identify specific molecular targets and further elucidate the compound's mechanism of action.
-
Preclinical Safety and Efficacy Studies: Evaluating the safety profile and therapeutic efficacy of this compound in relevant animal models of inflammatory diseases.
By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be thoroughly explored.
Structure-Activity Relationship of 3,4-Dihydroxy-2-methoxyxanthone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,4-dihydroxy-2-methoxyxanthone derivatives, focusing on their antifouling, anticancer, and antioxidant properties. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activities
The biological activities of 3,4-dihydroxyxanthone (B1238006) derivatives are significantly influenced by the nature and position of substituents on the xanthone core. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on antifouling, anticancer, and antioxidant activities.
Antifouling Activity
A series of 24 synthetic xanthones, primarily with a 3,4-dioxygenated pattern, were evaluated for their ability to inhibit the settlement of Mytilus galloprovincialis larvae.[2][3] The parent compound, 3,4-dihydroxyxanthone, demonstrated notable antifouling properties, which prompted the exploration of its derivatives to optimize potency.[2][4]
Key SAR Observations for Antifouling Activity: [2][4]
-
Hydroxyl vs. Methoxy (B1213986) at C-3 and C-4: The presence of hydroxyl groups at positions 3 and 4 is not essential for activity, as derivatives with methoxy groups at these positions also exhibit significant antifouling effects. In fact, 3,4-dimethoxy substitution generally leads to stronger inhibition of larval settlement compared to 3-methoxy-4-hydroxy substitution.
-
Substitution at C-1: The introduction of an aminated alkyl group at the C-1 position significantly enhances antifouling potency. Specifically, xanthones with a C-1 aminobutane chain bearing a terminal phenyl (derivative 23 ) or furan-2-yl (derivative 21 ) group were the most effective larval settlement inhibitors.
-
Halogenation at C-1: Halogenated alkyl groups at C-1, such as chloromethyl and dibromomethyl, also contribute to antifouling activity.
-
Toxicity: Many of the potent antifouling xanthone derivatives exhibited low toxicity towards the non-target marine species Artemia salina, suggesting a favorable environmental profile.[2][4]
Table 1: Antifouling Activity of 3,4-Dioxygenated Xanthone Derivatives against Mytilus galloprovincialis Larvae [2]
| Derivative | R1 | R2 | R3 | EC50 (µM) | LC50 (µM) |
| 1 | -CH3 | -OCH3 | -OCH3 | >50 | >50 |
| 2 | -CH3 | -OCH3 | -OCH3 | >50 | >50 |
| 4 | -CH2Cl | -OCH3 | -OCH3 | 20.34 | >50 |
| 6 | -CHBr2 | -OCH3 | -OCH3 | 19.87 | >50 |
| 8 | -CH2OH | -OCH3 | -OCH3 | 25.12 | >50 |
| 16 | -CH2-NH-CH2-CH2-OH | -OCH3 | -OCH3 | 14.79 | >50 |
| 19 | -CH2-NH-(CH2)2-Ph | -OCH3 | -OCH3 | 10.23 | >50 |
| 21 | -CH2-NH-(CH2)2-furan-2-yl | -OCH3 | -OCH3 | 7.28 | >50 |
| 23 | -CH2-NH-(CH2)4-Ph | -OCH3 | -OCH3 | 3.57 | >50 |
EC50: Half-maximal effective concentration for anti-settlement activity. LC50: Half-maximal lethal concentration.
Anticancer and Antioxidant Activities
Several hydroxyxanthone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and their antioxidant potential. The number and position of hydroxyl groups play a crucial role in these activities.
Key SAR Observations for Anticancer and Antioxidant Activities: [1]
-
Number of Hydroxyl Groups: Trihydroxyxanthones generally exhibit higher anticancer activity compared to dihydroxyxanthones.
-
Position of Hydroxyl Groups: The specific placement of hydroxyl groups influences the potency. For instance, among dihydroxyxanthones tested against the WiDr cancer cell line, the order of activity was 1,6-dihydroxyxanthone (B1237720) > 3,6-dihydroxyxanthone > 1,3-dihydroxyxanthone > 3,4-dihydroxyxanthone.
-
Antioxidant Activity: For antioxidant activity, dihydroxyxanthones can be more potent than trihydroxyxanthones, potentially due to stronger intramolecular hydrogen bonding in the latter, which can hinder radical scavenging.
Table 2: Anticancer and Antioxidant Activities of Selected Hydroxyxanthones [1]
| Derivative | Anticancer Activity (WiDr cells) IC50 (µM) | Antioxidant Activity (DPPH assay) IC50 (µM) |
| 1,3-Dihydroxyxanthone | >1000 | >500 |
| 3,4-Dihydroxyxanthone | >1000 | >500 |
| 3,6-Dihydroxyxanthone | 680 ± 30 | 349 ± 68 |
| 1,3,6-Trihydroxyxanthone | 254 ± 15 | >500 |
| 3,4,6-Trihydroxyxanthone | 209 ± 4 | >500 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Synthesis of C-1 Aminated 3,4-Dioxygenated Xanthones
The synthesis of the C-1 aminated xanthone derivatives typically involves a reductive amination of a C-1 carbaldehyde precursor.[5]
General Procedure for Reductive Amination:
-
To a solution of 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde in a suitable solvent (e.g., methanol), the appropriate primary or secondary amine (1.2 equivalents) is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to allow for imine formation.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH4) (1.5 equivalents), is then added portion-wise.
-
The reaction is stirred for an additional period (e.g., 30 minutes) until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Antifouling Bioassay against Mytilus galloprovincialis Larvae[4]
-
Larvae Collection: M. galloprovincialis juveniles are collected from intertidal mussel beds.
-
Bioassay Setup: The anti-settlement bioassays are conducted in 24-well polystyrene plates. Each well contains 2 mL of filtered seawater and 15-20 competent larvae.
-
Compound Application: The test compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO), are added to the wells to achieve the desired final concentrations. A solvent control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours under controlled conditions (e.g., 18 °C, 12h:12h light:dark cycle).
-
Data Analysis: After incubation, the number of settled and unsettled larvae in each well is counted using a stereomicroscope. The percentage of settlement inhibition is calculated relative to the solvent control. The EC50 and LC50 values are determined from dose-response curves.
MTT Assay for Cytotoxicity[1]
-
Cell Culture: Human cancer cells (e.g., WiDr, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the xanthone derivatives for a specified duration (e.g., 24 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizations
General Synthetic Pathway for C-1 Aminated 3,4-Dioxygenated Xanthones
Caption: Synthetic route to C-1 aminated 3,4-dimethoxyxanthones.
Putative Anticancer Mechanism of Action of Hydroxyxanthones
Based on studies of various hydroxyxanthones, a potential mechanism for their anticancer activity involves the inhibition of key enzymes in cell proliferation and the induction of apoptosis.[6][7]
Caption: Proposed anticancer mechanism via Topoisomerase II inhibition.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 3,4-Dihydroxy-2-methoxyxanthone on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of 3,4-Dihydroxy-2-methoxyxanthone, a member of the xanthone (B1684191) class of organic compounds. While direct experimental data on the comparative cytotoxicity of this specific molecule against normal and cancer cell lines is limited in publicly available literature, this document synthesizes information from studies on structurally related dihydroxy-methoxy substituted xanthones to provide a predictive comparison and outlines the standard experimental protocols to facilitate further research.
The xanthone scaffold is recognized for its "privileged structure" in medicinal chemistry, with many derivatives exhibiting significant anticancer activities.[1][2] These activities are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.[1][3][4] Notably, some xanthones have demonstrated a degree of selectivity, showing higher potency against cancer cells compared to normal cells, a crucial characteristic for potential therapeutic agents.[3]
Comparative Cytotoxicity Data: An Illustrative Overview
To demonstrate how the comparative cytotoxicity of a compound like this compound would be presented, the following table provides a hypothetical data set based on typical findings for structurally similar xanthones. These values are for illustrative purposes and are not derived from direct experimental results for this compound.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 25 µM | 4.0 |
| A549 | Lung Cancer | 30 µM | 3.3 |
| HCT116 | Colon Cancer | 20 µM | 5.0 |
| MRC-5 | Normal Lung Fibroblast | 100 µM | - |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by its IC50 in a cancer cell line. An SI value greater than 1 suggests a selective cytotoxic effect against cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the comparative cytotoxicity of a compound like this compound.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
-
Cell Seeding: Normal and cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5] The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
2. Apoptosis Detection by Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.[9][10]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin, and the cell suspension is combined with the floating cells.
-
Washing: The cells are washed twice with cold PBS by centrifugation.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.[11][12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Comparative Cytotoxicity Assessment
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
In Vivo Efficacy of 3,4-Dihydroxy-2-methoxyxanthone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of the novel compound 3,4-Dihydroxy-2-methoxyxanthone against established drugs in key therapeutic areas. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from the closely related and well-researched xanthone, α-mangostin, as a predictive benchmark. This comparison aims to contextualize the potential therapeutic value of this compound and to provide a framework for future preclinical development.
The comparative analysis focuses on two primary areas where xanthones have shown significant promise: inflammation and cancer . The known drugs selected for comparison are diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID), and doxorubicin (B1662922), a widely used chemotherapeutic agent.
Comparative Efficacy Data
The following tables summarize the quantitative in vivo efficacy of α-mangostin (as a proxy for this compound) in comparison to known drugs in established animal models.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Time Point (hours) | Paw Edema Inhibition (%) |
| α-Mangostin | 100 mg/kg | Oral (p.o.) | 4 | 47.08%[1] |
| Diclofenac | 30 mg/kg | Oral (p.o.) | 4 | 46.78%[1] |
| Diclofenac | 20 mg/kg | Oral (p.o.) | 3 | 71.82%[2][3] |
Note: Higher percentage indicates greater anti-inflammatory effect.
Table 2: Anticancer Efficacy in Human Colorectal Adenocarcinoma (COLO 205) Xenograft Model in Mice
| Treatment | Dose | Route of Administration | Study Duration | Outcome |
| Mangosteen Xanthones | 0.6 mg/tumor | Intratumoral | Not Specified | Delayed tumor growth[4] |
| Doxorubicin | Not Specified | Not Specified | Not Specified | Standard of care, known to inhibit tumor growth |
Table 3: Anticancer Efficacy in Human Breast Cancer (MDA-MB-468LN) Xenograft Model in Nude Mice
| Treatment | Dose | Route of Administration | Study Duration (weeks) | Outcome |
| Doxorubicin | Not Specified | Intravenous (i.v.) | 18 | 100% animal death[5] |
| HA-Doxorubicin Conjugate | 3.5 mg/kg | Peritumoral | 24 | 50% survival, 4-week tumor delay[5] |
Note: Direct comparative in vivo studies between α-mangostin and doxorubicin in the same cancer model with identical protocols are limited. The data presented is from separate studies and is intended to provide a general comparison of their anticancer potential.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
This model is a standard method for evaluating acute inflammation.
-
Animals: Male Wistar rats weighing between 150-200g are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control, standard (diclofenac), and test (α-mangostin) groups.
-
Drug Administration: The test compound (α-mangostin) or standard drug (diclofenac) is administered orally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Human Tumor Xenograft Model in Mice
This model is widely used to assess the in vivo anticancer efficacy of novel compounds.
-
Cell Culture: Human cancer cell lines (e.g., COLO 205, MDA-MB-468LN) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., doxorubicin), and test compound (e.g., mangosteen xanthones). The drugs are administered via a specified route (e.g., oral, intravenous, intratumoral).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight, survival rate, and metastasis can also be monitored.
-
Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vivo efficacy of xanthones.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Dihydroxy-2-methoxyxanthone
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical compounds is fundamental. This guide provides a comparative analysis of two prominent analytical methods for the quantification of 3,4-Dihydroxy-2-methoxyxanthone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct cross-validation studies for this specific xanthone (B1684191) derivative are not extensively published, this document collates and compares performance data from validated methods for structurally similar compounds to provide a valuable reference for method selection and validation.
The objective of this guide is to offer a clear comparison of these methods, enabling an informed decision based on the specific requirements of the analytical task, such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a critical decision in the process of drug discovery and quality control. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of xanthones and related phenolic compounds, providing a baseline for what can be expected for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Range) | Typically in the µg/mL range (e.g., 0.25–5.8 µg/mL for similar xanthones)[1][2] | Broad dynamic range, often from pg/mL to µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] | Typically ≥ 0.998[3] |
| Limit of Detection (LOD) | In the range of ng/mL | Can reach pg/mL levels, offering significantly higher sensitivity[4] |
| Limit of Quantification (LOQ) | In the range of ng/mL to low µg/mL[5] | Can reach pg/mL to low ng/mL levels[5] |
| Accuracy (% Recovery) | Generally 98-102%[1][2] | Typically within 85-115%, matrix-dependent[6] |
| Precision (% RSD) | Intra-day and Inter-day precision typically < 2%[1][2][7] | Generally < 15%, depending on concentration and matrix complexity[6] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, due to the monitoring of specific precursor-product ion transitions.[3] |
| Robustness | Generally high, with minor variations in mobile phase composition, pH, and temperature having a manageable impact. | Can be influenced by matrix effects (ion suppression or enhancement).[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation, replication, and adaptation of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS, based on established methods for related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis and quality control of xanthones due to its robustness and cost-effectiveness.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile). A common mobile phase for similar xanthones is methanol-water (90:10, v/v).[1][2]
-
Detection Wavelength : Based on the UV spectrum of xanthone derivatives, a wavelength in the range of 230-350 nm would be appropriate. For similar xanthones, 237 nm has been used.[1][2]
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter to remove particulate matter, and then injected into the HPLC system.
-
Method Validation : The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies and the analysis of complex matrices due to its superior sensitivity and selectivity.
-
Instrumentation : An LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source. A C18 column with smaller particle size (e.g., < 3 µm) is often used for better separation efficiency.
-
Mobile Phase : Similar to HPLC-UV, a gradient elution with a mixture of water and acetonitrile (B52724) or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
-
Flow Rate : Generally lower than conventional HPLC, often in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry Conditions :
-
Ionization : ESI is commonly used, and can be operated in either positive or negative ion mode, which would be optimized for this compound.
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions.
-
-
Sample Preparation : Sample preparation is often more extensive than for HPLC-UV to minimize matrix effects. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Method Validation : Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability of the analyte in the biological matrix.[6]
Visualizing the Cross-Validation Workflow
To ensure the reliability and consistency of analytical data, a structured cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
This logical diagram illustrates the parallel validation of two distinct analytical methods followed by a comparative analysis using a common set of samples to establish the interchangeability or specific advantages of each technique.
Caption: General experimental workflow for analytical method comparison.
This flowchart outlines the sequential steps involved in the analysis of a sample by two different methods, from initial preparation to the final reporting of results, highlighting the common and distinct stages of the analytical process.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 16 Hydroxyanthracene Derivatives in Food Supplements Using LC-MS/MS: Method Development and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gtfch.org [gtfch.org]
- 7. iponline.ipc.gov.in [iponline.ipc.gov.in]
- 8. globalresearchonline.net [globalresearchonline.net]
Unlocking Potential: A Comparative Guide to the Synergistic Effects of 3,4-Dihydroxy-2-methoxyxanthone and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synergistic Effects
In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This "1+1 > 2" phenomenon is a key strategy in drug development, offering the potential for enhanced therapeutic efficacy, reduced dosages, and the mitigation of adverse side effects.[1][2] The evaluation of synergy is crucial in overcoming challenges such as drug resistance in both cancer and infectious diseases.
Potential Synergistic Applications of 3,4-Dihydroxy-2-methoxyxanthone
Xanthones, a class of polyphenolic compounds, are known for their wide range of biological activities, including antimicrobial and anticancer properties.[3] The specific substitution pattern of hydroxyl and methoxyl groups on the xanthone (B1684191) scaffold significantly influences its bioactivity. While data on this compound is limited, its structural features suggest a potential for synergistic interactions when combined with other therapeutic agents.
Antimicrobial Synergy: A Potential Avenue
The emergence of multidrug-resistant (MDR) bacteria is a global health crisis. Synergistic combinations of antibiotics or of antibiotics with non-antibiotic adjuvants that can restore the efficacy of existing drugs are of great interest.
While no studies have specifically reported on the synergistic antimicrobial effects of this compound, research on other xanthone derivatives has shown promise. For instance, certain thioxanthone derivatives have demonstrated synergistic activity with oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA).[4] It is hypothesized that these compounds may act by interfering with bacterial resistance mechanisms, such as inhibiting penicillin-binding protein 2a (PBP2a).[4]
Hypothetical Synergistic Activity Data
The following table illustrates how the synergistic activity of this compound with a conventional antibiotic (e.g., Oxacillin) against an MRSA strain might be presented. The Fractional Inhibitory Concentration (FIC) Index is a common measure of synergy, where an FIC index of ≤ 0.5 is considered synergistic.[5]
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| This compound | 128 | 32 | 0.5 | Synergistic |
| Oxacillin | 256 | 64 |
This data is illustrative and not based on experimental results.
Potential Mechanism of Antimicrobial Synergy
Anticancer Synergy: A Promising Frontier
Combination therapy is a cornerstone of modern cancer treatment. Phytochemicals, including xanthones, are being investigated for their potential to synergize with conventional chemotherapeutic agents, potentially by modulating cellular signaling pathways involved in cell proliferation, apoptosis, and drug resistance.[6] Various hydroxyxanthones have demonstrated cytotoxic activity against different cancer cell lines, suggesting their potential as anticancer agents.[3][7]
Hypothetical Synergistic Anticancer Activity
The table below provides a hypothetical example of how the synergistic anticancer effects of this compound and a standard chemotherapeutic drug (e.g., Doxorubicin) on a cancer cell line (e.g., MCF-7) could be quantified using IC50 values (the concentration required to inhibit 50% of cell growth). A significant reduction in the IC50 of both compounds when used in combination would indicate synergy.
| Compound | IC50 Alone (µM) | IC50 in Combination (µM) |
| This compound | 50 | 10 |
| Doxorubicin | 5 | 1 |
This data is illustrative and not based on experimental results.
Targeting Cancer Signaling Pathways
Experimental Protocols
To experimentally validate the potential synergistic effects of this compound, standardized methodologies are required.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[8][9][10]
-
Preparation of Compounds: Prepare stock solutions of this compound and the partner antibiotic.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. One compound is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent
-
FIC Index > 4: Antagonism
-
Isobologram Analysis for Anticancer Synergy
Isobologram analysis is a graphical method used to evaluate the interactions between two drugs in cancer research.[2][11]
-
Dose-Response Curves: Determine the dose-response curves and the IC50 values for each compound individually.
-
Combination Studies: Test various combinations of the two drugs at fixed ratios.
-
Isobologram Construction: Plot the IC50 values of the individual drugs on the x and y axes. The line connecting these two points is the line of additivity.
-
Data Plotting: Plot the concentrations of the two drugs in combination that produce a 50% inhibitory effect.
-
Interpretation:
-
Points falling below the line of additivity indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical structure and known biological activities of related xanthones suggest that this compound is a promising candidate for synergistic combination therapies in both infectious diseases and oncology. Future research should focus on conducting in vitro and in vivo studies to validate these hypothesized synergistic interactions. Such investigations could unlock new therapeutic strategies and contribute to the development of more effective treatments for challenging diseases.
References
- 1. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. emerypharma.com [emerypharma.com]
- 10. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 3,4-Dihydroxy-2-methoxyxanthone for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the synthetic and natural forms of 3,4-Dihydroxy-2-methoxyxanthone, with supporting experimental data and detailed methodologies.
Physicochemical and Sourcing Overview
A summary of the key properties and sourcing information for this compound is presented in the table below. The synthetic route offers a reliable and scalable supply, while the natural counterpart's availability is dependent on the source organism and extraction efficiency.
| Property | Synthetic this compound | Natural this compound |
| Chemical Name | This compound | This compound |
| CAS Number | 6702-55-2[1] | 6702-55-2[1] |
| Molecular Formula | C₁₄H₁₀O₅[1] | C₁₄H₁₀O₅[1] |
| Molecular Weight | 258.23 g/mol [1] | 258.23 g/mol [1] |
| Typical Purity | ≥95%[1] | Variable, dependent on purification |
| Source | Chemical synthesis (e.g., demethylation of 2,3,4-Trimethoxy-xanthone)[1] | Potentially from plants of the Calophyllum genus, though not definitively isolated[2][3][4][5] |
| Availability | Commercially available from several suppliers[1] | Not commercially available as a purified natural product |
Biological Activity
While direct comparative biological data is lacking, this compound has been noted for its potential hepatoprotective effects. The broader class of xanthones exhibits a range of activities, including antioxidant, anti-inflammatory, and anticancer properties, suggesting that this compound from either source could possess a similar spectrum of bioactivity. The differentiation in performance between synthetic and natural forms would likely arise from the purity profile and the presence of minor co-isolated natural compounds that could have synergistic or antagonistic effects.
Experimental Protocols
Detailed methodologies for the chemical synthesis and a representative protocol for the isolation from a natural source are provided below.
Synthetic Protocol: Demethylation of 2,3,4-Trimethoxyxanthone
This protocol is based on the general method of demethylating methoxyxanthones using concentrated sulfuric acid.
Materials:
-
2,3,4-Trimethoxyxanthone
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-Trimethoxyxanthone in a minimal amount of concentrated sulfuric acid at a controlled temperature below 75°C.[1]
-
Stir the reaction mixture for a specified period (typically monitored by TLC until the starting material is consumed).
-
Carefully pour the reaction mixture onto crushed ice with constant stirring to quench the reaction.
-
The precipitate formed is collected by filtration and washed with cold distilled water until the washings are neutral.
-
The crude product is dried and then purified by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane-ethyl acetate) to afford pure this compound.
-
The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and HPLC analysis.
Natural Source Isolation Protocol: Representative Method from Calophyllum sp.
This protocol is a generalized procedure for the isolation of xanthones from the stem bark of Calophyllum species.
Materials:
-
Dried and powdered stem bark of a Calophyllum species
-
Solvents for extraction (e.g., n-hexane, ethyl acetate (B1210297), methanol)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), ethyl acetate)
-
HPLC system for purification and analysis
Procedure:
-
The powdered plant material is sequentially extracted with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate and then methanol.
-
The ethyl acetate extract, which is typically rich in xanthones, is concentrated under reduced pressure.[2]
-
The crude ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol or ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
Further purification of the xanthone-rich fractions is achieved by size exclusion chromatography on a Sephadex LH-20 column, followed by preparative HPLC on a C18 column to isolate the pure this compound.[6]
-
The structure of the isolated compound is elucidated using spectroscopic techniques (¹H NMR, ¹³C NMR, MS, UV, IR).
Visualizing Workflows and Pathways
To further illustrate the processes and potential mechanisms, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Postulated anti-inflammatory and antioxidant signaling pathway.
Conclusion
The choice between synthetic and naturally derived this compound will largely depend on the specific requirements of the research. Synthetic production provides a reliable, scalable, and high-purity source, which is often preferred for pharmacological studies where compound consistency is critical. While the natural occurrence of this specific xanthone is yet to be definitively confirmed, related natural products from sources like Calophyllum offer a rich chemical diversity that may yield novel therapeutic agents. The potential for co-eluting synergistic compounds from a natural extract presents an interesting, albeit complex, avenue for drug discovery. Future research should focus on direct comparative studies to elucidate any performance differences between the synthetic and natural forms of this promising xanthone derivative.
References
- 1. lookchem.com [lookchem.com]
- 2. Thirteen New Xanthone Derivatives from Calophyllum caledonicum (Clusiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from Calophyllum teysmannii var. inophylloide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
meta-analysis of biological activities of substituted xanthones
A Comprehensive Meta-Analysis of the Biological Activities of Substituted Xanthones for Researchers, Scientists, and Drug Development Professionals
The multifaceted biological activities of substituted xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention in the scientific community. Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, position them as promising candidates for drug discovery and development. This guide provides a comparative meta-analysis of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of Biological Activities
The biological efficacy of substituted xanthones is intricately linked to the nature, position, and number of substituent groups on their core dibenzo-γ-pyrone structure.[1][2] These modifications significantly influence their mechanism of action and potency across various therapeutic areas.
Anticancer Activity
Substituted xanthones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis via caspase activation, inhibition of protein kinases, and aromatase inhibition.[1][2] The presence and position of hydroxyl and prenyl groups are often crucial for their cytotoxic activity.[3] For instance, studies have shown that certain hydroxyxanthones exhibit potent activity against various cancer cell lines, with IC50 values in the low micromolar range.[4]
Table 1: Comparative Anticancer Activity of Substituted Xanthones (IC50 values in µM)
| Xanthone (B1684191) Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,7-dihydroxyxanthone | HepG2 | 13.2 | [4] |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 | [4] |
| Novel Prenylated Xanthone | CNE-1 | 3.35 | [3] |
| Novel Prenylated Xanthone | CNE-2 | 4.01 | [3] |
| Novel Prenylated Xanthone | A549 | 4.84 | [3] |
| Garcinone E | A549, HepG2, HT-29, PC-3 | 3.90-5.50 | [3] |
| Garcicowanone I | HCT 116 | 10.3 | [5] |
| α-Mangostin | DLD-1 | 15.2 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of xanthones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[6][7] This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[7][8]
Table 2: Comparative Anti-inflammatory Activity of Substituted Xanthones (IC50 values in µM)
| Xanthone Derivative | Cell Line | Inhibitory Target | IC50 (µM) | Reference |
| Cratocochinone A | RAW 264.7 | NO Production | 0.86 | [9] |
| Cratocochinone B | RAW 264.7 | NO Production | 1.25 | [9] |
| α-Mangostin | RAW 264.7 | NO Production | 3.1 | [7] |
| γ-Mangostin | RAW 264.7 | NO Production | 6.0 | [7] |
| Delpyxanthone A | RAW 264.7 | NO Production | 14.5 | [10] |
| Gerontoxanthone I | RAW 264.7 | NO Production | 28.2 | [10] |
| 3-(cyclobutylmethoxy)-9H-xanthen-9-one | RAW 264.7 | NO Production | 2.82 (µg/mL) | [11] |
Antimicrobial Activity
Substituted xanthones have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[12][13] The presence of prenyl groups and hydroxyl moieties at specific positions can enhance their membrane permeability and interaction with microbial targets.[14] Their mechanisms of action include the inhibition of bacterial efflux pumps and biofilm formation.[12]
Table 3: Comparative Antimicrobial Activity of Substituted Xanthones (MIC values in µg/mL)
| Xanthone Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | T. rubrum FF5 | 16 | [13] |
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | M. canis FF1 | 16 | [13] |
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | E. floccosum FF9 | 16 | [13] |
| α-Mangostin | MRSA | 3.13 - 6.25 | [14] |
| γ-Mangostin | VRE | 3.13 - 6.25 | [14] |
| 3,6-diamino-N,N-diethyl-9H-xanthen-9-imine | S. aureus ATCC 25923 | 11 (µM) | [12] |
| 3,6-diamino-N,N-diethyl-9H-xanthen-9-imine | E. faecalis ATCC 29212 | 11 (µM) | [12] |
Antioxidant Activity
Many xanthone derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[15][16] Their antioxidant capacity is largely dependent on the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[15][17] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 4: Comparative Antioxidant Activity of Substituted Xanthones (DPPH Scavenging IC50 values in µM)
| Xanthone Derivative | IC50 (µM) | Reference |
| Trolox (Standard) | 13.4 | [18] |
| 1,3,5,6-Tetrahydroxyxanthone | 6.6 | [18] |
| 1,3,6,7-Tetrahydroxyxanthone | 7.4 | [18] |
| Xanthone Compound 1 | 19.64 | [15] |
| Xanthone Compound 6 | 66.88 | [15] |
| Mangiferin Derivative (Benzoyl) | - | [19] |
| Mangiferin Derivative (Acetyl) | - | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the substituted xanthone derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[21]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[22][23]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[22]
-
Sample Preparation: Prepare various concentrations of the xanthone derivatives in the same solvent.
-
Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[22]
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank (solvent).[23]
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[24][25]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the xanthone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[24]
-
Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of NO production.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[26][27]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the xanthone derivative in the broth medium in a 96-well microtiter plate.[27]
-
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures provide a clear and concise understanding of complex biological processes and research designs.
Caption: Generalized workflow for evaluating the biological activities of substituted xanthones.
Caption: Inhibition of the NF-κB signaling pathway by substituted xanthones.
Caption: Induction of apoptosis by substituted xanthones via the intrinsic pathway.
References
- 1. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages by isolated xanthones from the roots of Cratoxylum formosum ssp. pruniflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory xanthone derivatives from Garcinia delpyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Nitric Oxide Inhibitory Activities of New Xanthone Derivatives [frontiersin.org]
- 12. Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship and Prediction of the Electron‐Transfer Potential of the Xanthones Series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 24. mjas.analis.com.my [mjas.analis.com.my]
- 25. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dihydroxy-2-methoxyxanthone: A Procedural Guide
Immediate Safety Protocols
Before handling 3,4-Dihydroxy-2-methoxyxanthone, it is crucial to be aware of the potential hazards associated with structurally similar compounds. A safety data sheet for a comparable dihydroxy-methoxyxanthone derivative indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation, and is suspected of causing cancer.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Required when dusts are generated.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure safety and compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as filter paper, weighing boats, gloves, and paper towels, in a designated hazardous waste container.[1]
-
Liquid Waste: Liquid waste containing this compound, including reaction mixtures and chromatographic fractions, must be collected in a separate, leak-proof hazardous waste container.[1]
-
Sharps Waste: Any sharps, like needles or Pasteur pipettes, contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.[1]
-
Cross-Contamination: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
2. Container Management:
-
Compatibility: Wastes must be stored in containers made of a compatible material. For instance, strong acids should not be stored in metal containers.[3][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5] The label should also include the date of accumulation and the hazard characteristics (e.g., "Irritant," "Suspected Carcinogen").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][5][6] Funnels should not be left in the container opening.[3]
3. Storage:
-
Location: Store hazardous waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.[1]
-
Segregation: Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[1][5]
4. Disposal Request:
-
Contact EHS: Once the waste container is full or reaches the designated accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1]
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[5] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing with the solvent and then water, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 3,4-Dihydroxy-2-methoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3,4-Dihydroxy-2-methoxyxanthone. The following procedures are based on general laboratory safety principles for handling similar chemical compounds and should be supplemented by a thorough review of any available specific safety data sheets (SDS) and your institution's safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, which is likely a solid powder, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 standards. Goggles provide a seal around the eyes and are recommended over safety glasses to protect against dust particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling many chemical powders. It is advisable to wear double gloves when handling potentially hazardous substances.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required when handling the powder outside of a fume hood or if dust is generated.[3] |
Operational Plan: Handling and Storage
Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and prevent dispersal.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan
Waste Collection:
-
All waste contaminated with this compound, including empty containers, used gloves, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound:
-
Preparation of Stock Solutions:
-
When preparing stock solutions, perform all weighing and solvent addition steps within a chemical fume hood.
-
Ensure the chosen solvent is compatible with the compound and the intended experiment.
-
Clearly label the stock solution with the chemical name, concentration, solvent, and date of preparation.
-
-
Cell Culture and In Vitro Assays:
-
When treating cells with this compound, add the compound to the cell culture medium in a biological safety cabinet.
-
After incubation, decontaminate all cell culture plates and media that have come into contact with the compound before disposal.
-
Potential Signaling Pathway Inhibition
Xanthone derivatives have been shown to possess anti-inflammatory properties. For instance, a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been found to inhibit the Toll-Like Receptor 4 (TLR4)/NF-κB signaling cascade.[7] This pathway is a key regulator of the inflammatory response. The diagram below illustrates a simplified representation of this inhibitory action.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. labproinc.com [labproinc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
